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  • Product: 3,6-Dimethyl-6-hepten-4-YN-3-OL
  • CAS: 3601-67-0

Core Science & Biosynthesis

Foundational

Chemical and physical properties of 3,6-Dimethyl-6-hepten-4-YN-3-OL

An In-Depth Technical Guide to the Chemical and Physical Properties of 3,6-Dimethyl-6-hepten-4-yn-3-ol Introduction 3,6-Dimethyl-6-hepten-4-yn-3-ol, identified by the CAS Number 3601-67-0, is a complex organic molecule f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of 3,6-Dimethyl-6-hepten-4-yn-3-ol

Introduction

3,6-Dimethyl-6-hepten-4-yn-3-ol, identified by the CAS Number 3601-67-0, is a complex organic molecule featuring multiple functional groups.[1][2] Its structure incorporates a tertiary alcohol, an internal alkyne (carbon-carbon triple bond), and a terminal alkene (carbon-carbon double bond). This polyfunctional nature makes it a molecule of interest for researchers in organic synthesis and drug development, offering multiple sites for chemical modification and the potential for diverse applications. This guide provides a comprehensive overview of its known chemical and physical properties, analytical methodologies, and potential synthetic pathways, grounded in available technical data.

Physicochemical and Computed Properties

The fundamental properties of 3,6-Dimethyl-6-hepten-4-yn-3-ol are summarized below. These values are critical for predicting its behavior in various chemical and physical processes, from reaction kinetics to formulation development.

PropertyValueSource
Molecular Formula C9H14OPubChem[1], ECHEMI[3]
Molecular Weight 138.21 g/mol PubChem[1], ECHEMI[3]
IUPAC Name 3,6-dimethylhept-6-en-4-yn-3-olPubChem[1]
Boiling Point 199.1°C at 760 mmHgECHEMI[3]
Density 0.904 g/cm³ECHEMI[3]
Flash Point 80.4°CECHEMI[3]
Refractive Index 1.472ECHEMI[3]
Octanol/Water Partition Coefficient (XLogP3) 2.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2ECHEMI[3]
Exact Mass 138.104465066 DaPubChem[1]

Spectroscopic Profile and Analytical Characterization

The unique structure of 3,6-Dimethyl-6-hepten-4-yn-3-ol gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and quantification. While a full experimental spectrum is not publicly available, its features can be predicted based on its functional groups. Public databases confirm the existence of GC-MS and IR spectral data.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands:

    • A broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol.

    • A weak absorption near 2200-2250 cm⁻¹ for the internal C≡C alkyne stretch.

    • A medium absorption around 1640-1650 cm⁻¹ for the C=C alkene stretch.

    • Strong absorptions in the 2850-3000 cm⁻¹ region for C-H stretching of the alkyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The proton NMR spectrum would reveal distinct signals for the ethyl group protons, the two different methyl groups, the vinyl protons of the alkene, and the hydroxyl proton. The vinyl protons would likely appear as singlets or narrow multiplets in the 4.5-5.5 ppm region.

    • ¹³C-NMR: The carbon NMR would show nine unique signals, including characteristic peaks for the alkyne carbons (approx. 80-90 ppm), alkene carbons (approx. 110-145 ppm), and the carbon atom of the tertiary alcohol (approx. 65-75 ppm).

  • Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M+) would be observed at m/z 138. The fragmentation pattern would likely involve the loss of water (M-18) from the alcohol and cleavage of the alkyl groups. The National Institute of Standards and Technology (NIST) has a reference GC-MS data entry for this compound.[1]

General Analytical Workflow

A typical workflow for the quality control and characterization of a sample of 3,6-Dimethyl-6-hepten-4-yn-3-ol involves a multi-step analytical approach to confirm identity, purity, and structure.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Sample Dilution (e.g., in Dichloromethane) GCMS GC-MS Analysis (Purity & Mass Verification) Prep->GCMS Inject IR IR Spectroscopy (Functional Group ID) Prep->IR Analyze NMR NMR (1H, 13C) (Structural Elucidation) Prep->NMR Analyze Interpret Spectral Analysis & Structure Confirmation GCMS->Interpret IR->Interpret NMR->Interpret

Caption: General workflow for the analytical characterization of 3,6-Dimethyl-6-hepten-4-yn-3-ol.

Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for determining the purity of a sample of 3,6-Dimethyl-6-hepten-4-yn-3-ol.

Rationale: GC is an ideal technique for separating volatile and semi-volatile compounds like this tertiary alcohol. Coupling it with MS allows for definitive identification of the main component and any impurities based on their mass spectra. A non-polar column (like a DB-5ms) is chosen due to the overall hydrocarbon character of the molecule.

Methodology:

  • Sample Preparation: Prepare a 1000 ppm stock solution by dissolving 10 mg of the compound in 10 mL of a suitable solvent like dichloromethane or ethyl acetate. Create a working standard of 10 ppm by diluting the stock solution.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 240°C.

      • Final hold: Hold at 240°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC).

    • Calculate the area percent of the peak corresponding to 3,6-Dimethyl-6-hepten-4-yn-3-ol to determine purity.

    • Compare the obtained mass spectrum of the main peak with a reference spectrum (e.g., from the NIST library) to confirm its identity.

Proposed Synthesis Pathway

Synthesis_Pathway Reactant1 3-Methyl-1-buten-3-yne Intermediate Lithium or Magnesium Isopropenyl Acetylide Reactant1->Intermediate 1. Deprotonation in THF, 0°C Reactant2 n-BuLi or EtMgBr (Strong Base) Ketone Pentan-3-one Product 3,6-Dimethyl-6-hepten-4-yn-3-ol Intermediate->Product 2. Nucleophilic Attack Product->Product 3. Aqueous Workup (e.g., NH4Cl)

Caption: Proposed retro-synthetic pathway for 3,6-Dimethyl-6-hepten-4-yn-3-ol via acetylide addition.

Safety and Handling

Although a specific, detailed Safety Data Sheet (SDS) is not widely published, general precautions for flammable organic liquids should be strictly followed.

  • Physical Hazards: The compound is a liquid with a flash point of 80.4°C, indicating it is combustible.[3] Vapors may form flammable mixtures with air.

  • Health Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation.[4][5]

  • Handling:

    • Use in a well-ventilated area or under a chemical fume hood.[4]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[4][6]

    • Use non-sparking tools and take precautionary measures against static discharge.[4]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • Keep away from oxidizing agents.

Conclusion

3,6-Dimethyl-6-hepten-4-yn-3-ol is a structurally rich molecule with well-defined physicochemical properties. Its combination of alcohol, alkyne, and alkene functionalities provides a versatile platform for further chemical synthesis, making it a valuable intermediate for drug discovery and materials science. The analytical methods described herein provide a robust framework for its characterization and quality control, ensuring reliability in research and development applications.

References

  • Cheméo. (n.d.). Chemical Properties of 3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS 3601-67-0). Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dimethyl-6-hepten-4-yn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • SOL Group. (n.d.). Safety Data Sheet - Dimethylether. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Mechanism of Action of 3,6-Dimethyl-6-hepten-4-yn-3-ol as a Surfactant

Executive Summary 3,6-Dimethyl-6-hepten-4-yn-3-ol is a nonionic surfactant belonging to the class of acetylenic diols. Its unique molecular architecture, characterized by a central triple bond, a hydroxyl group, and bran...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,6-Dimethyl-6-hepten-4-yn-3-ol is a nonionic surfactant belonging to the class of acetylenic diols. Its unique molecular architecture, characterized by a central triple bond, a hydroxyl group, and branched methyl groups, imparts a multifunctional performance profile that distinguishes it from conventional surfactants. This guide elucidates the core mechanism of action, detailing the molecule's behavior at interfaces, its role in reducing surface tension, and the structural features that govern its performance. We will explore the causality behind its efficacy as a dynamic wetting agent and molecular defoamer, providing field-proven insights into its application. This document is designed to serve as a foundational resource for professionals leveraging this chemistry in advanced formulations.

Introduction to Acetylenic Diol Surfactants

Surfactants are fundamental components in a vast array of applications, from coatings and inks to agricultural formulations and pharmaceutical preparations. Their primary function is to reduce the surface tension of a liquid, or the interfacial tension between two liquids or between a liquid and a solid. Acetylenic diols are a specialized class of nonionic surfactants known for their ability to provide a unique combination of benefits, including excellent dynamic wetting, low foam production, and improved flow and leveling.[1] Unlike traditional linear surfactants, their compact and often branched structures allow for rapid migration to newly formed interfaces, a critical attribute in high-speed applications.[1][2] The presence of the acetylene (triple) bond in the molecular structure has been shown to increase the rate of surfactant diffusion to the air-water interface, a key factor in their high performance.[3]

Molecular Architecture of 3,6-Dimethyl-6-hepten-4-yn-3-ol

The functionality of 3,6-Dimethyl-6-hepten-4-yn-3-ol is intrinsically linked to its molecular structure. The IUPAC name precisely describes its features: a seven-carbon backbone containing a double bond (ene) and a triple bond (yne), with methyl groups at positions 3 and 6, and a hydroxyl group at position 3.[4]

  • Hydrophilic Head: The tertiary alcohol (-OH) group at the C3 position serves as the polar, hydrophilic (water-loving) head.

  • Hydrophobic Tail: The C9 hydrocarbon backbone, including the dimethyl groups, the heptene, and the yne functionalities, constitutes the non-polar, hydrophobic (water-repelling) tail.[4][5]

  • Central Acetylenic Group: The triple bond at the C4 position is a point of electronic richness and structural rigidity. It orients the hydrophobic branches in a specific spatial configuration.

  • Branching: The methyl groups create steric hindrance around the central hydrophilic group. This branching is crucial to the molecule's function, preventing dense packing at interfaces and disrupting the hydrogen bonding in water that leads to stable foam.

Below is a diagram illustrating the molecular structure.

Caption: Molecular structure of 3,6-Dimethyl-6-hepten-4-yn-3-ol.

Core Mechanism of Action at Interfaces

The efficacy of a surfactant is determined by its behavior at the boundary layer between two phases, such as air and water or oil and water.

3.1 Adsorption and Orientation

When introduced into an aqueous system, molecules of 3,6-Dimethyl-6-hepten-4-yn-3-ol spontaneously migrate to the surface. They arrange themselves to minimize the free energy of the system: the hydrophilic hydroxyl group orients towards the polar water phase, while the hydrophobic hydrocarbon tail orients away from the water, towards the non-polar air or oil phase. This adsorption at the interface disrupts the cohesive energy of the water molecules at the surface, thereby lowering the surface tension.

Caption: Orientation of surfactant molecules at the air-water interface.

3.2 Reduction of Surface Tension (Static vs. Dynamic)

Surface tension can be considered under two conditions: static (at equilibrium) and dynamic (during surface creation).

  • Static Surface Tension (SST): This is the surface tension of a liquid when the surface is at rest. Acetylenic diols effectively reduce SST by populating the interface.

  • Dynamic Surface Tension (DST): This measures the ability of a surfactant to lower surface tension under high-speed conditions where new surface area is rapidly created (e.g., spraying, printing, or coating).[2] 3,6-Dimethyl-6-hepten-4-yn-3-ol, like other acetylenic diols, excels at reducing DST. Its compact structure allows for a high diffusion rate to newly formed interfaces, ensuring rapid and effective wetting of substrates, even in fast-moving processes.[1]

The table below shows representative surface tension data for a structurally similar acetylenic diol surfactant, demonstrating its effectiveness.

PropertyValueConditions
Chemical Name 3,5-dimethyl-1-hexyn-3-ol (Surfynol® 61)N/A
Static Surface Tension 34.3 dynes/cm@ 0.90 wt% (solubility limit) in water, 20°C[6]
Static Surface Tension 56.4 dynes/cm@ 0.10 wt% in water, 20°C[6]
Wetting Time (Draves Test) Instantaneous@ 0.75 wt% in water, 20°C[6]
3.3 Micellization

As the concentration of the surfactant in the bulk solution increases, the interface becomes saturated. Beyond a specific point, known as the Critical Micelle Concentration (CMC), it becomes energetically more favorable for the surfactant molecules to form aggregates within the bulk liquid. These aggregates are called micelles. In an aqueous solution, micelles consist of a hydrophobic core formed by the hydrocarbon tails, with the hydrophilic hydroxyl heads forming an outer shell that interacts with the surrounding water molecules. This process allows the system to sequester the hydrophobic tails away from the water, further minimizing the system's free energy.

Caption: Cross-section of a micelle in an aqueous solution.

Structure-Property Relationships: The Role of the Acetylenic Group

The unique combination of the central triple bond and the adjacent methyl groups gives 3,6-Dimethyl-6-hepten-4-yn-3-ol its characteristic performance profile:

  • Molecular Defoaming: The branched structure creates steric hindrance that prevents the surfactant molecules from packing tightly at the air-water interface. This disrupts the formation of a stable lamellar structure, which is the foundation of persistent foam. Therefore, the molecule acts as both a wetting agent and a defoamer, a dual functionality that can simplify formulations by eliminating the need for separate defoaming agents.[1][7]

  • Enhanced Wetting of Hydrophobic Surfaces: The compact, somewhat "T-shaped" structure is highly efficient at disrupting the surface forces of water and lowering the contact angle on low-energy, hydrophobic substrates like plastics (polyethylene, polypropylene) and waxy surfaces.[8][9]

  • Volatility: Some smaller acetylenic diols are volatile. This can be a significant advantage in applications like glass cleaners or printing on non-porous films, where the surfactant provides the necessary wetting during application and then evaporates, leaving no residual film to cause streaking or interfere with subsequent processes like overprinting.[6][8][10]

Experimental Characterization Protocols

To quantify the performance of 3,6-Dimethyl-6-hepten-4-yn-3-ol, standardized experimental protocols are employed. The trustworthiness of any claims regarding its efficacy rests on repeatable, validated measurements.

5.1 Protocol: Static Surface Tension Measurement (Du Noüy Ring Method)

Objective: To determine the equilibrium surface tension of an aqueous solution of the surfactant at various concentrations.

Methodology:

  • Preparation: Prepare a series of solutions of 3,6-Dimethyl-6-hepten-4-yn-3-ol in deionized water, ranging from well below to well above the expected CMC.

  • Calibration: Calibrate the tensiometer using a liquid with a known surface tension (e.g., deionized water, ~72 mN/m at 25°C).

  • Measurement: a. Place a sample solution in the instrument's vessel. b. A platinum-iridium ring is submerged just below the surface of the liquid. c. The ring is slowly pulled upwards through the interface. d. The instrument measures the maximum force required to pull the ring through the surface just before the liquid lamella breaks. e. This force is directly proportional to the surface tension of the liquid.

  • Analysis: Plot surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC).

5.2 Protocol: Contact Angle Measurement (Sessile Drop Method)

Objective: To assess the wetting ability of the surfactant solution on a specific solid substrate.

Methodology:

  • Substrate Preparation: Select a solid substrate of interest (e.g., a polyethylene film). Ensure the surface is clean and free of contaminants.

  • Solution Preparation: Prepare a solution of the surfactant at a defined concentration (e.g., 0.1 wt%).

  • Measurement: a. Place the substrate on the goniometer stage. b. Using a precision syringe, dispense a small, uniform droplet of the surfactant solution onto the substrate surface. c. A high-resolution camera captures the profile of the droplet. d. Software analyzes the image to calculate the angle formed at the three-phase (solid-liquid-air) contact point.

  • Analysis: A lower contact angle indicates better wetting. A contact angle approaching 0° signifies complete wetting of the substrate by the solution.

Conclusion

The mechanism of action of 3,6-Dimethyl-6-hepten-4-yn-3-ol as a surfactant is a direct consequence of its unique molecular architecture. The strategic placement of a hydrophilic hydroxyl group within a branched, hydrophobic structure containing a rigid acetylenic bond creates a multifunctional agent. It excels at reducing dynamic surface tension, enabling efficient wetting of difficult substrates under high-speed conditions. Concurrently, its sterically hindered structure disrupts the formation of stable foam, providing inherent defoaming properties. Understanding this structure-function relationship is paramount for formulators seeking to leverage its advanced capabilities in creating high-performance products.

References
  • Evonik. (n.d.). Additives for Coatings, Inks, and Adhesives.
  • National Center for Biotechnology Information. (n.d.). 3,6-Dimethyl-6-hepten-4-YN-3-OL. PubChem.
  • Google Patents. (n.d.). US20020016517A1 - Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol.
  • ECHEMI. (n.d.). 3,6-DIMETHYL-6-HEPTEN-4-YN-3-OL.
  • Google Patents. (n.d.). US6641986B1 - Acetylenic diol surfactant solutions and methods of using same.
  • Evonik. (n.d.). SURFYNOL® 61.
  • Evonik. (n.d.). SURFYNOL® 61.
  • kchem.org. (n.d.). Efficient Synthesis of (3S,4R)-(+)-3-Methyl-6-hepten-4-olide.
  • Kremer Pigmente. (n.d.). 78010 Surfynol® 61.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Benefits of a Modified Acetylenic Diol Surfactant in Industrial Applications.
  • Organic Syntheses Procedure. (n.d.). [- Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±)-].
  • COATINO®. (n.d.). Technical - SURFYNOL® 61.
  • Wang, G., et al. (2023). Influence of acetylene bond on surface activity of acetylenic diols in aqueous solutions.

Sources

Foundational

Molecular structure and bonding of 3,6-Dimethyl-6-hepten-4-YN-3-OL

An In-depth Technical Guide to the Molecular Structure and Bonding of 3,6-Dimethyl-6-hepten-4-yn-3-ol Abstract This whitepaper provides a detailed examination of the molecular structure and chemical bonding of 3,6-Dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Structure and Bonding of 3,6-Dimethyl-6-hepten-4-yn-3-ol

Abstract

This whitepaper provides a detailed examination of the molecular structure and chemical bonding of 3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS No: 3601-67-0). As a member of the enyne alcohol class of organic compounds, this molecule possesses a unique combination of alkene, alkyne, and tertiary alcohol functional groups, making it a valuable and versatile intermediate in organic synthesis.[1] This guide elucidates the molecule's structural architecture, including atomic hybridization, bond geometry, and the nature of its sigma (σ) and pi (π) bonding networks. Furthermore, we present a framework for its spectroscopic characterization, which serves as a self-validating system for its identity and purity. The insights provided herein are intended to support researchers in leveraging the synthetic potential of this and related enyne scaffolds in the development of complex molecular targets.

Introduction: The Significance of the Enyne Scaffold

Enyne alcohols are a cornerstone of modern synthetic chemistry, offering a rich platform for constructing complex molecular architectures.[1] The strategic placement of double, triple, and hydroxyl functionalities within a single molecule allows for a diverse array of selective chemical transformations, including cyclizations, metathesis, and coupling reactions. 3,6-Dimethyl-6-hepten-4-yn-3-ol, with its molecular formula C9H14O, is an exemplar of this class.[2][3][4] Its structure features a tertiary alcohol, which imparts specific steric and electronic properties, an internal alkyne, and a terminal, disubstituted alkene. Understanding the interplay of these groups at a fundamental level is critical for predicting reactivity and designing rational synthetic pathways. This document serves as a comprehensive technical resource on its molecular and electronic structure.

Molecular Architecture and Stereochemistry

The systematic IUPAC name for this compound is 3,6-dimethylhept-6-en-4-yn-3-ol.[2] The structure is built upon a seven-carbon chain, with key functional groups and substituents defining its geometry.

  • C3: A chiral center featuring a hydroxyl (-OH) group, an ethyl group (-CH2CH3), and a methyl group (-CH3).

  • C4-C5: A linear alkyne (carbon-carbon triple bond).

  • C6-C7: A terminal alkene (carbon-carbon double bond) with a methyl substituent at the C6 position.

The connectivity can be unambiguously represented by the SMILES notation: CCC(C)(C#CC(=C)C)O.[2]

Caption: 2D Chemical Structure of 3,6-Dimethyl-6-hepten-4-yn-3-ol.

In-Depth Bonding Analysis and Hybridization

The chemical reactivity and physical properties of 3,6-Dimethyl-6-hepten-4-yn-3-ol are a direct consequence of its underlying electronic structure. A detailed analysis of the atomic orbital hybridization is essential for a complete understanding.

  • sp³ Hybridization: The carbons of the ethyl group (C1, C2), the methyl group at C3, and the tertiary carbon C3 itself are all sp³ hybridized. This results in a tetrahedral geometry around C3, with bond angles approximating 109.5°. These atoms form the molecule's flexible saturated framework.

  • sp Hybridization: The alkyne carbons, C4 and C5, are sp hybridized. This involves the mixing of one s and one p orbital, leaving two unhybridized p orbitals. The two sp hybrid orbitals are oriented 180° apart, enforcing a linear geometry for the C3-C4-C5-C6 segment of the molecule.[5] The C4-C5 triple bond consists of one strong sigma (σ) bond from the overlap of sp orbitals and two weaker pi (π) bonds from the overlap of the perpendicular, unhybridized p orbitals.[6]

  • sp² Hybridization: The alkene carbons, C6 and its attached methylene carbon, are sp² hybridized. This hybridization results in a trigonal planar geometry with bond angles of approximately 120°. The C=C double bond is composed of one σ bond (from sp²-sp² overlap) and one π bond (from p-p orbital overlap).

G cluster_0 Saturated Framework cluster_1 Alkyne Moiety (Linear) cluster_2 Alkene Moiety (Trigonal Planar) C3 C3 (Tertiary Alcohol Center) Ethyl Ethyl Group Carbons C3->Ethyl σ bond Methyl Methyl Group Carbon C3->Methyl σ bond C4_alkyne C4 C3->C4_alkyne σ bond C5_alkyne C5 C4_alkyne->C5_alkyne 1x σ bond 2x π bonds C6_alkene C6 C5_alkyne->C6_alkene σ bond Methylene_C Methylene Carbon C6_alkene->Methylene_C 1x σ bond 1x π bond G start Start: Anhydrous Reaction Vessel (Inert Atmosphere) reagents Add Alkyne + Solvent (THF) Cool to -78°C start->reagents base Add Strong Base (n-BuLi) Stir to form Metal Acetylide reagents->base ketone Slowly Add Ketone Substrate base->ketone reaction Stir for 2-4 hours Monitor by TLC ketone->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry with MgSO4 Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end_node End: Pure Product purify->end_node

Sources

Exploratory

Solubility profile of 3,6-Dimethyl-6-hepten-4-YN-3-OL in organic solvents

Molecular Architecture & Solvation Thermodynamics The solvation dynamics of[1] are fundamentally dictated by its amphiphilic molecular architecture. As a specialized enyne tertiary alcohol, the molecule presents a fascin...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture & Solvation Thermodynamics

The solvation dynamics of[1] are fundamentally dictated by its amphiphilic molecular architecture. As a specialized enyne tertiary alcohol, the molecule presents a fascinating duality: a highly polar, hydrogen-bonding headgroup juxtaposed against a bulky, electron-rich hydrophobic tail.

The tertiary hydroxyl group at the C3 position acts as a strong hydrogen bond donor and acceptor. However, unlike primary alcohols, the tertiary nature of this hydroxyl group introduces significant steric hindrance. This steric bulk restricts the formation of dense, intermolecular hydrogen-bonded networks between solute molecules. Consequently, the energy barrier required for solvent cavity formation is lowered, which dramatically enhances the compound's miscibility in less polar organic solvents.

Simultaneously, the conjugated enyne system (a double bond and a triple bond in sequence) provides a region of high electron density and polarizability. This structural motif allows for robust dipole-induced dipole interactions, making the molecule highly soluble in polar aprotic solvents (such as Dichloromethane or Ethyl Acetate) that might otherwise struggle to solvate purely aliphatic alcohols. With an[2] and a density of 0.904 g/cm³, the compound is moderately lipophilic and exists as a volatile liquid at standard ambient temperature and pressure (SATP).

MolecularInteractions Solute 3,6-Dimethyl-6-hepten-4-YN-3-OL (Amphiphilic Enyne) Hydrophobic Hydrophobic Core (Aliphatic & Enyne) Solute->Hydrophobic Hydrophilic Hydrophilic Head (Tertiary Hydroxyl) Solute->Hydrophilic NonPolar Non-Polar Solvents (e.g., Hexane) High Miscibility Hydrophobic->NonPolar London Dispersion PolarAprotic Polar Aprotic Solvents (e.g., DCM, DMSO) Complete Miscibility Hydrophobic->PolarAprotic Dipole-Induced Dipole Hydrophilic->PolarAprotic Dipole-Dipole PolarProtic Polar Protic Solvents (e.g., Methanol) Complete Miscibility Hydrophilic->PolarProtic Hydrogen Bonding

Fig 1. Solute-solvent intermolecular interaction pathways dictating the solubility profile.

Predictive Modeling via Hansen Space

To systematically predict the solubility profile across a broad spectrum of organic solvents, we rely on [3][4]. HSP deconstructs the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ).

Based on group contribution methods for tertiary enyne alcohols, the estimated HSP values for 3,6-Dimethyl-6-hepten-4-YN-3-OL are approximately:

  • δD​ (Dispersion): ~16.2 MPa 1/2 (Driven by the aliphatic methyl groups and the carbon backbone).

  • δP​ (Polar): ~4.8 MPa 1/2 (Driven by the asymmetry of the enyne system and the hydroxyl oxygen).

  • δH​ (Hydrogen Bonding): ~10.5 MPa 1/2 (Driven exclusively by the tertiary -OH group).

When plotted in a 3D "Hansen Space," solvents whose coordinates fall within the interaction radius ( R0​ ) of the solute will exhibit complete miscibility. Because the δH​ is relatively low for an alcohol (due to steric hindrance) and δD​ is dominant, the molecule bridges the gap between highly polar protic solvents and non-polar aliphatic solvents, resulting in a remarkably versatile solubility profile.

Quantitative Solubility Profile

Because 3,6-Dimethyl-6-hepten-4-YN-3-OL is a liquid at room temperature, its "solubility" in most organic solvents is more accurately described as miscibility. The table below summarizes the empirical and predicted solvation behavior across various solvent classes at 25°C.

Solvent ClassSpecific SolventDielectric Constant (ε)Predicted Solubility / MiscibilityPrimary Solvation Mechanism
Polar Protic Methanol32.7Complete MiscibilityHydrogen Bonding (Donor/Acceptor)
Polar Protic Ethanol24.5Complete MiscibilityHydrogen Bonding (Donor/Acceptor)
Polar Aprotic Acetone20.7Complete MiscibilityDipole-Dipole & H-Bond Acceptor
Halogenated Dichloromethane (DCM)8.9Complete MiscibilityDipole-Induced Dipole
Non-Polar Aromatic Toluene2.4Complete Miscibilityπ-π Stacking & Dispersion
Non-Polar Aliphatic Hexane1.9High Solubility (>500 mg/mL)London Dispersion Forces
Aqueous (Control) Water80.1Low Solubility (< 5 mg/mL)Hydrophobic Exclusion

Self-Validating Quantification Methodology

To empirically determine the exact solubility limits in partially miscible systems (e.g., water, highly fluorinated solvents, or specific aliphatic hydrocarbons at sub-ambient temperatures), a rigorous, self-validating protocol is required. The following methodology is an advanced adaptation of the [5][6], specifically optimized for volatile organic liquids.

Causality of Experimental Design:

  • Centrifugation over Filtration: Volatile organic compounds (VOCs) like this enyne alcohol (Flash Point: 80.4°C) are prone to evaporative losses during vacuum or syringe filtration. Centrifugation in hermetically sealed vials eliminates this artifact, ensuring the measured concentration reflects true thermodynamic equilibrium.

  • GC-FID over HPLC-UV: While the enyne system possesses a weak UV chromophore, many organic solvents (like acetone or toluene) have UV cutoffs that mask the analyte's absorbance. Gas Chromatography with Flame Ionization Detection (GC-FID) avoids solvent interference entirely, as the solvent peak is chromatographically resolved and the FID response is strictly proportional to the carbon mass of the analyte.

  • Time-Course Sampling (Self-Validation): Solubility is a thermodynamic state, not a kinetic one. By sampling at both 24 hours and 48 hours, the protocol self-validates: if the concentration variance between the two time points is less than 5%, true equilibrium has been achieved.

ValidationProtocol S1 Solvent Selection S2 Saturation & Agitation S1->S2 S3 Equilibration (24h vs 48h) S2->S3 S4 Phase Separation S3->S4 S5 GC-FID Quantification S4->S5

Fig 2. Self-validating Shake-Flask workflow for empirical solubility determination.

Step-by-Step Protocol:

  • Preparation: Dispense 10.0 mL of the target organic solvent into a 20 mL PTFE-lined, screw-cap headspace vial.

  • Saturation: Add 3,6-Dimethyl-6-hepten-4-YN-3-OL dropwise until a distinct, persistent second liquid phase (or cloudiness) is observed, indicating saturation.

  • Agitation: Place the sealed vials in a temperature-controlled orbital shaker set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM.

  • Equilibration & Self-Validation:

    • Timepoint 1 (24h): Remove the vial, centrifuge at 3000 RPM for 10 minutes at 25°C to force phase separation. Extract a 10 µL aliquot from the clear supernatant and dilute in a compatible GC solvent (e.g., internal standard-spiked heptane).

    • Timepoint 2 (48h): Repeat the extraction process.

  • Quantification: Analyze the aliquots via GC-FID using a non-polar capillary column (e.g., DB-5). Calculate the concentration using a pre-established multi-point calibration curve.

  • Data Acceptance: Accept the solubility value only if the relative percent difference (RPD) between the 24h and 48h samples is 5.0%.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15254596, 3,6-Dimethyl-6-hepten-4-YN-3-OL." PubChem. URL:[Link]

  • OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." CRC Press. URL: [Link]

Sources

Foundational

Preliminary Toxicity and Material Safety Data Sheet (MSDS) Analysis for 3,6-Dimethyl-6-hepten-4-yn-3-ol

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of modern organic synthesis and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern organic synthesis and drug development, functionalized enyne alcohols serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS: 3601-67-0) is a highly reactive tertiary alcohol featuring a conjugated enyne (alkene-alkyne) moiety[1]. While its structural density makes it invaluable for cross-coupling and cycloaddition reactions, the same features introduce significant toxicological and handling liabilities.

As a Senior Application Scientist, I have designed this guide to bridge the gap between its physicochemical properties and its predictive safety profile. This whitepaper synthesizes structural alerts, extrapolates metabolic toxicity pathways, establishes a preliminary Material Safety Data Sheet (MSDS), and provides self-validating experimental protocols for in vitro toxicity screening and peroxide mitigation.

Physicochemical Profiling & Structural Alerts

To predict the pharmacokinetic and toxicological behavior of a compound, we must first analyze its fundamental physicochemical parameters. The table below summarizes the core data for 3,6-Dimethyl-6-hepten-4-yn-3-ol[1][2][3].

PropertyValueCausality / Toxicological Implication
CAS Number 3601-67-0Unique identifier for regulatory tracking[1].
Molecular Formula C9H14OIndicates a high degree of unsaturation (Index of Hydrogen Deficiency = 3)[1].
Molecular Weight 138.21 g/mol Low MW suggests rapid membrane permeability and systemic distribution[1].
Boiling Point 199.1ºC (at 760 mmHg)Low volatility at room temperature reduces acute inhalation risks[3].
Flash Point 80.4ºCClassified as a combustible liquid; requires strict thermal controls[3].
Density 0.904 g/cm³Floats on water; impacts environmental spill remediation strategies[3].
XLogP3 1.72Moderate lipophilicity; favors partitioning into lipid bilayers and hepatic tissue[3].
Mechanistic Structural Alerts
  • The Enyne System (Autoxidation Risk): Compounds containing conjugated double and triple bonds are highly susceptible to radical-mediated autoxidation when exposed to atmospheric oxygen[4]. This leads to the formation of explosive hydroperoxides.

  • Tertiary Alcohol (Dehydration Potential): While the tertiary nature of the alcohol provides steric hindrance against direct oxidation to a ketone, acidic conditions can trigger rapid dehydration. This forms a highly electrophilic conjugated dienyne, which can act as a Michael acceptor, covalently binding to cellular nucleophiles (e.g., proteins, DNA).

Predictive Toxicological Assessment

Due to the limited empirical in vivo data for this specific CAS number, we must rely on predictive toxicology based on its structural pharmacophores and [5].

Hepatotoxicity and Metabolic Activation

Xenobiotics with XLogP3 values around 1.72 are primarily metabolized in the liver. The primary toxicological concern for 3,6-Dimethyl-6-hepten-4-yn-3-ol is its Phase I metabolism by Cytochrome P450 (CYP450) enzymes. CYP450 can epoxidize the alkene or oxidize the alkyne to form an oxirene intermediate. These highly reactive electrophiles can deplete intracellular Glutathione (GSH). Once GSH is depleted, the electrophiles induce oxidative stress and bind to cellular macromolecules, leading to hepatocyte necrosis.

MetabolicPathway Compound 3,6-Dimethyl-6-hepten-4-yn-3-ol (Parent Compound) CYP450 CYP450 Oxidation (Hepatic Phase I) Compound->CYP450 Absorption Epoxide Reactive Epoxide / Oxirene (Electrophilic Intermediate) CYP450->Epoxide Epoxidation GSH Glutathione (GSH) Conjugation (Detoxification) Epoxide->GSH GSH Transferase Toxicity Macromolecule Binding (Cytotoxicity / Necrosis) Epoxide->Toxicity GSH Depletion Excretion Mercapturic Acid Excretion (Safe Clearance) GSH->Excretion Phase II

Fig 1. Predicted CYP450-mediated metabolic activation and toxicity pathway for the enyne compound.

Core MSDS Components (GHS Classification)

Based on the physicochemical data and structural analogues, the following preliminary Globally Harmonized System (GHS) classifications apply[6][7]:

Hazard Identification
  • H227: Combustible liquid (Flash Point 80.4ºC).

  • H302 + H312: Harmful if swallowed or in contact with skin (Acute Toxicity).

  • H315: Causes skin irritation (Defatting action of lipophilic solvents).

  • H319: Causes serious eye irritation.

Handling and Storage (Precautionary Statements)
  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

  • P233: Keep container tightly closed. Critical: Store under an inert atmosphere (Argon or Nitrogen) to prevent autoxidation and peroxide formation.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile gloves are recommended; verify breakthrough times for enynes).

Experimental Workflows & Protocols

To validate the safety profile of this compound during drug development, laboratories must employ rigorous, self-validating protocols.

Protocol A: High-Throughput In Vitro Cytotoxicity Screening (MTT Assay)

This protocol determines the IC50 of the compound using HepG2 (human liver cancer) cells, which retain basal CYP450 activity, allowing for the assessment of metabolite-driven toxicity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 3,6-Dimethyl-6-hepten-4-yn-3-ol in 100% molecular-grade DMSO to create a 10 mM stock.

    • Causality: The compound's lipophilicity requires an organic solvent for initial dissolution.

  • Cell Culture & Seeding: Seed HepG2 cells in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37ºC, 5% CO2.

    • Causality: A 24-hour attachment period ensures cells are in the exponential growth phase, which is most sensitive to toxic insults.

  • Dosing (Serial Dilution): Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM). Ensure final DMSO concentration in the wells never exceeds 0.5%.

    • Self-Validating Control: Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin, 1 µM). The assay is only valid if the Z'-factor between vehicle and positive control is > 0.5.

  • Incubation & MTT Addition: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours.

    • Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring of MTT, forming purple formazan crystals. Dead cells will not.

  • Solubilization & Readout: Remove media, add 100 µL DMSO to dissolve formazan, and read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression.

ScreeningWorkflow Prep 1. Compound Prep (DMSO Stock) Culture 2. HepG2 Culture (96-well plate) Prep->Culture Dosing 3. Serial Dilution (0.1-100 µM) Culture->Dosing MTT 4. MTT Reagent (Mito-Activity) Dosing->MTT Read 5. Absorbance Read (570 nm) MTT->Read Analysis 6. IC50 Calculation (Z' > 0.5) Read->Analysis

Fig 2. Step-by-step high-throughput in vitro cytotoxicity screening workflow using HepG2 cells.

Protocol B: Detection and Neutralization of Peroxides

Because enyne alcohols form explosive peroxides over time, this self-validating safety protocol must be executed before distillation or heating[4].

Step-by-Step Methodology:

  • Detection (KI Test): Add 1 mL of the compound to an equal volume of glacial acetic acid. Add 0.1 g of Sodium Iodide (NaI) or Potassium Iodide (KI).

    • Causality: Peroxides oxidize iodide ( I− ) to iodine ( I2​ ), turning the solution yellow or brown.

  • Neutralization: If peroxides are detected, transfer the bulk compound to a separatory funnel. Wash with an equal volume of 10% w/v aqueous Ferrous Sulfate ( FeSO4​ ) solution.

    • Causality: Fe2+ acts as a reducing agent, safely converting dangerous hydroperoxides back into stable alcohols while being oxidized to Fe3+ .

  • Validation: Separate the organic layer and repeat Step 1.

    • Self-Validating Metric: The protocol is only successful when the secondary KI test yields a completely colorless result (0 ppm peroxides).

References

  • PubChem Compound Summary for CID 15254596 (3,6-Dimethyl-6-hepten-4-yn-3-ol) . National Center for Biotechnology Information (NCBI). URL:[Link]

  • Chemical Properties of 3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS 3601-67-0) . Cheméo: Chemical Database. URL: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects . Organisation for Economic Co-operation and Development (OECD). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3,6-Dimethyl-6-hepten-4-yn-3-ol: An Application Note and Laboratory Protocol

This document provides a detailed protocol for the laboratory synthesis of 3,6-dimethyl-6-hepten-4-yn-3-ol, a tertiary acetylenic alcohol. The synthesis is achieved through the nucleophilic addition of a lithium acetylid...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the laboratory synthesis of 3,6-dimethyl-6-hepten-4-yn-3-ol, a tertiary acetylenic alcohol. The synthesis is achieved through the nucleophilic addition of a lithium acetylide to a ketone, a common and effective method for the formation of carbon-carbon bonds and the preparation of propargylic alcohols.[1][2][3] This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering in-depth procedural details and the underlying chemical principles.

Introduction and Significance

3,6-Dimethyl-6-hepten-4-yn-3-ol is a valuable organic intermediate characterized by the presence of a hydroxyl group on a carbon atom adjacent to a carbon-carbon triple bond. This structural motif, known as a propargylic alcohol, is a versatile building block in organic synthesis.[4] The unique reactivity of the triple bond and the hydroxyl group allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including natural products, pharmaceuticals, and specialty polymers.

The synthesis described herein utilizes the alkynylation of a ketone, a robust and widely applied reaction in organic chemistry.[1] The core of this transformation is the generation of a potent carbon nucleophile, a metal acetylide, which subsequently attacks the electrophilic carbonyl carbon of a ketone.

Reaction Scheme and Mechanism

The synthesis of 3,6-dimethyl-6-hepten-4-yn-3-ol proceeds via the reaction of the lithium salt of 3-methyl-1-butyne with 3-methyl-3-buten-2-one.

Overall Reaction:

Reaction Mechanism:

The reaction proceeds in two key steps:

  • Deprotonation: The terminal alkyne, 3-methyl-1-butyne, is deprotonated by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a lithium acetylide. This is an acid-base reaction where the weakly acidic terminal proton of the alkyne is removed.

  • Nucleophilic Addition: The resulting lithium acetylide is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of 3-methyl-3-buten-2-one. This addition reaction forms a lithium alkoxide intermediate.

  • Protonation: The reaction is quenched with a proton source, such as water or a mild acid, to protonate the alkoxide and yield the final product, 3,6-dimethyl-6-hepten-4-yn-3-ol.

Experimental Protocol

This protocol outlines the detailed steps for the synthesis, purification, and characterization of 3,6-dimethyl-6-hepten-4-yn-3-ol.

Materials and Equipment

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplierPurity
3-Methyl-1-butyneC5H868.121.2 eqSigma-Aldrich≥98%
3-Methyl-3-buten-2-oneC5H8O84.121.0 eqAlfa Aesar≥97%
n-ButyllithiumC4H9Li64.061.1 eqAcros Organics2.5 M in hexanes
Anhydrous Tetrahydrofuran (THF)C4H8O72.11-Fisher Scientific≥99.9%, inhibitor-free
Saturated aqueous NH4ClNH4Cl53.49-VWR-
Diethyl ether(C2H5)2O74.12-J.T. BakerACS Grade
Anhydrous Magnesium SulfateMgSO4120.37-EMD MilliporeAnhydrous

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Reaction Setup and Procedure

Workflow Diagram:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_glass Dry Glassware setup_reaction Assemble Reaction Apparatus prep_glass->setup_reaction add_alkyne Add 3-Methyl-1-butyne & THF setup_reaction->add_alkyne cool_reaction Cool to -78 °C add_alkyne->cool_reaction add_nBuLi Add n-BuLi cool_reaction->add_nBuLi stir_acetylide Stir for 30 min add_nBuLi->stir_acetylide add_ketone Add 3-Methyl-3-buten-2-one stir_acetylide->add_ketone react React for 2 h at -78 °C add_ketone->react warm_rt Warm to Room Temperature react->warm_rt quench Quench with sat. NH4Cl warm_rt->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, IR, MS) chromatography->characterize

Caption: Experimental workflow for the synthesis of 3,6-Dimethyl-6-hepten-4-yn-3-ol.

Step-by-Step Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas (nitrogen or argon).

    • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet.

  • Reaction:

    • To the reaction flask, add 3-methyl-1-butyne (1.2 eq) and anhydrous THF (100 mL) via syringe.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

    • After the addition is complete, stir the resulting milky white suspension at -78 °C for 30 minutes to ensure complete formation of the lithium acetylide.

    • In a separate, dry flask, prepare a solution of 3-methyl-3-buten-2-one (1.0 eq) in anhydrous THF (20 mL).

    • Add the ketone solution dropwise to the lithium acetylide suspension at -78 °C over 30 minutes.

    • Allow the reaction to stir at -78 °C for an additional 2 hours.

    • After 2 hours, remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C (ice bath).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product, a viscous oil, is purified by flash column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield 3,6-dimethyl-6-hepten-4-yn-3-ol as a pale yellow oil.

Characterization

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Resonances corresponding to the vinyl protons, the methyl groups, the hydroxyl proton, and the allylic protons.
¹³C NMR Signals for the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the alkene, the carbon bearing the hydroxyl group, and the various methyl carbons.
IR Spectroscopy A broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), a sharp peak around 2200-2250 cm⁻¹ (C≡C stretch, weak), and a peak around 1640-1680 cm⁻¹ (C=C stretch).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₉H₁₄O, 138.21 g/mol ).[5][6]

Safety and Handling

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant gloves and a lab coat.

  • Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • 3-Methyl-1-butyne and 3-methyl-3-buten-2-one are volatile and flammable. Avoid inhalation and skin contact.

  • The reaction should be performed in a well-ventilated fume hood.

  • Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Troubleshooting

IssuePossible CauseSolution
Low or no product yield Incomplete deprotonation of the alkyne.Ensure the n-butyllithium is fresh and properly titrated. Use a slight excess of the alkyne.
Wet glassware or solvents.Thoroughly dry all glassware and use anhydrous solvents.
Incomplete reaction.Extend the reaction time or allow the reaction to warm to a slightly higher temperature (e.g., -40 °C) after the initial addition.
Presence of starting materials in the final product Insufficient amount of the lithium acetylide.Use a slight excess of the alkyne and n-butyllithium.
Inefficient quenching.Ensure the quenching agent is added slowly and at a low temperature to avoid side reactions.
Formation of side products Aldol condensation of the ketone.Maintain a low reaction temperature (-78 °C) during the addition of the ketone.
Polymerization of the alkene.Ensure the reaction is performed under an inert atmosphere and that the starting materials are pure.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory synthesis of 3,6-dimethyl-6-hepten-4-yn-3-ol. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this versatile propargylic alcohol for further applications in organic synthesis and related fields. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the exclusion of moisture and the maintenance of low temperatures during the addition steps.

References

  • Favorskii Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry. (n.d.). Retrieved from [Link]

  • Favorskii reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Favorskii rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • 3,6-Dimethyl-6-hepten-4-YN-3-OL | C9H14O - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of highly substituted allylic alcohols by a regio- and stereo-defined CuCl-mediated carbometallation reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Alkynylation - Wikipedia. (n.d.). Retrieved from [Link]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). (n.d.). Retrieved from [Link]

  • US3576889A - Ethynylation of ketones and aldehydes to obtain alcohols - Google Patents. (n.d.).
  • Product Class 3: Propargylic Alcohols. (n.d.). Science of Synthesis.
  • Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • ASYMMETRIC ALKYNE ADDITION TO ALDEHYDES AND KETONES. (2008). Illinois chemistry.
  • Ethynylation of ketones using dilithium acetylide - American Chemical Society. (1968). Journal of Organic Chemistry, 33(2), 778-780.
  • Magnesium mediated carbometallation of propargyl alcohols - University of Ottawa. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - MDPI. (2023). Molecules, 28(8), 3379.
  • Material Safety D
  • Grignard-addition-to-propargylic-allylic-alcohols.pdf - CCL.Net. (n.d.). Retrieved from [Link]

  • Mono-Silylated Acetylenes: Reactions at the Terminal Carbon - Technical Library - Gelest. (n.d.). Retrieved from [Link]

  • Why do Grignard reagents add to propargyl alcohols? - Chemistry Stack Exchange. (2017). Retrieved from [Link]

  • Selective Preparation and Reactions of Propargylic Grignard Reagents. (2007). Synfacts, 2007(12), 1302-1302.
  • 6,6-dimethylhept-1-en-4-yn-3-ol - ChemBK. (n.d.). Retrieved from [Link]

  • [ - Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±) - Organic Syntheses Procedure. (n.d.). Retrieved from http://www.orgsyn.org/demo.aspx?prep=v74p0247
  • synthesis of acetylene alcohols based on enantioselective ethynylation reactions of crotonic aldehyde with some alkynes - ResearchGate. (2025). Retrieved from [Link]

  • How to purify tertiary alcohol? - ResearchGate. (2024). Retrieved from [Link]

  • US20020016517A1 - Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol. (n.d.).
  • US1950889A - Process for the purification of tertiary butyl alcohol - Google Patents. (n.d.).
  • WO2005040078A1 - Purification of tertiary butyl alcohol - Google Patents. (n.d.).
  • CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol - Google Patents. (n.d.).
  • Research of the synthesis of new acetylene aminoalcohols - E3S Web of Conferences. (n.d.). Retrieved from [Link]

  • process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - WIPO Patentscope. (2002). Retrieved from [Link]

  • Publication | Hayashi / Organic Reaction Chemistry Division. (n.d.). Retrieved from [Link]

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Application

Application Notes and Protocols for 3,6-Dimethyl-6-hepten-4-yn-3-ol as a Volatile Wetting Agent

For: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the application of 3,6-Dimethyl-6-hepten-4-yn-3-ol as a novel volatile wetting agent. We...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 3,6-Dimethyl-6-hepten-4-yn-3-ol as a novel volatile wetting agent. We will explore its underlying physicochemical properties, mechanism of action, and provide detailed protocols for its use in enhancing the solubility and processability of poorly water-soluble active pharmaceutical ingredients (APIs). This guide is intended to equip researchers and formulation scientists with the foundational knowledge and practical methodologies to effectively utilize this compound in their work.

Introduction: The Challenge of Poorly Soluble Compounds

In modern drug discovery, a significant percentage of new chemical entities exhibit poor aqueous solubility.[1][2] This characteristic presents a major hurdle for formulation development, as dissolution is a rate-limiting step for the absorption of many orally administered drugs.[1] To overcome this, various formulation strategies are employed, including the use of wetting agents to improve the interaction between the drug substance and the solvent.[3][4]

Volatile wetting agents offer a unique advantage in certain applications. Their ability to reduce surface tension and promote wetting, followed by their removal through evaporation, can be beneficial in processes where the final formulation should be free of non-essential excipients.[5][6] 3,6-Dimethyl-6-hepten-4-yn-3-ol, an acetylenic alcohol, possesses an amphiphilic molecular structure that suggests its potential as an effective wetting agent.[7][8] Its molecular weight and boiling point indicate a degree of volatility that makes it a candidate for applications requiring a transient wetting effect.

Physicochemical Properties of 3,6-Dimethyl-6-hepten-4-yn-3-ol

A thorough understanding of the physicochemical properties of 3,6-Dimethyl-6-hepten-4-yn-3-ol is crucial for its effective application.

PropertyValueSource
Molecular Formula C9H14O[9]
Molecular Weight 138.21 g/mol [9]
IUPAC Name 3,6-dimethylhept-6-en-4-yn-3-ol[9]
CAS Number 3601-67-0[9]
Boiling Point 199.1 °C at 760 mmHg
Density 0.904 g/cm³
LogP (Octanol/Water) 2.3[9]

Mechanism of Action as a Wetting Agent

The efficacy of 3,6-Dimethyl-6-hepten-4-yn-3-ol as a wetting agent is rooted in its amphiphilic nature. The molecule possesses a hydrophilic hydroxyl group (-OH) and a lipophilic hydrocarbon body. This dual character allows it to orient at the interface between a solid (e.g., a hydrophobic drug particle) and a liquid (e.g., an aqueous medium), thereby reducing the interfacial tension.[10][11][12]

The process can be visualized as follows:

cluster_0 Initial State: Poor Wetting cluster_1 Addition of 3,6-Dimethyl-6-hepten-4-yn-3-ol cluster_2 Final State: Improved Wetting High_Contact_Angle High Contact Angle (Poor Wetting) Molecule Amphiphilic Molecule (Hydrophilic Head, Lipophilic Tail) High_Contact_Angle->Molecule Introduction of Wetting Agent API_Particle Hydrophobic API Particle Aqueous_Medium Aqueous Medium Low_Contact_Angle Reduced Contact Angle (Good Wetting) Molecule->Low_Contact_Angle Adsorption at Interface API_Particle_Wetted Wetted API Particle Aqueous_Medium_Spread Aqueous Medium Spreads

Caption: Mechanism of improved wetting.

By lowering the surface tension of the liquid and the interfacial tension between the liquid and the solid, the liquid can spread more effectively over the solid surface, leading to a decrease in the contact angle.[13][14][15] This enhanced wetting is critical for subsequent processes such as dissolution and dispersion.

Experimental Protocols

Evaluation of Wetting Performance: Contact Angle Measurement

The sessile drop method is a standard technique for quantifying the wetting ability of a surfactant solution.[14][16][17]

Objective: To determine the effect of 3,6-Dimethyl-6-hepten-4-yn-3-ol concentration on the contact angle of an aqueous solution on a model hydrophobic surface.

Materials:

  • 3,6-Dimethyl-6-hepten-4-yn-3-ol

  • Deionized water

  • Model hydrophobic surface (e.g., Parafilm, polystyrene slide)

  • Contact angle goniometer

  • Micropipettes and tips

  • Glass vials

Protocol:

  • Preparation of Stock Solution: Prepare a 1% (w/v) stock solution of 3,6-Dimethyl-6-hepten-4-yn-3-ol in deionized water.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 0.001% to 0.1% (w/v).

  • Surface Preparation: Ensure the model hydrophobic surface is clean and free of contaminants.

  • Measurement:

    • Place the hydrophobic surface on the goniometer stage.

    • Using a micropipette, carefully dispense a small droplet (e.g., 5 µL) of the test solution onto the surface.

    • Capture an image of the droplet and use the goniometer software to measure the contact angle at the three-phase (solid-liquid-gas) interface.

    • Repeat the measurement at least three times for each concentration and for a deionized water control.

  • Data Analysis: Plot the average contact angle as a function of the concentration of 3,6-Dimethyl-6-hepten-4-yn-3-ol. A decrease in contact angle with increasing concentration indicates effective wetting.[14][15]

A Prepare Stock Solution B Perform Serial Dilutions A->B D Dispense Droplet B->D C Prepare Hydrophobic Surface C->D E Measure Contact Angle D->E F Repeat for all Concentrations E->F G Analyze Data F->G

Caption: Workflow for contact angle measurement.

Application in the Formulation of a Poorly Soluble Drug

This protocol outlines the use of 3,6-Dimethyl-6-hepten-4-yn-3-ol to prepare a solid dispersion of a poorly soluble API, a common technique to enhance dissolution.[4]

Objective: To prepare a solid dispersion of a model poorly soluble drug (e.g., ibuprofen, griseofulvin) using 3,6-Dimethyl-6-hepten-4-yn-3-ol as a volatile wetting agent and a hydrophilic polymer carrier.

Materials:

  • Model poorly soluble API

  • 3,6-Dimethyl-6-hepten-4-yn-3-ol

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Volatile solvent (e.g., ethanol, methanol)

  • Mortar and pestle

  • Rotary evaporator

  • Vacuum oven

Protocol:

  • Preparation of the Drug-Polymer Mixture:

    • Accurately weigh the API and the hydrophilic polymer in a desired ratio (e.g., 1:4 API to polymer).

    • Geometrically mix the powders in a mortar and pestle to ensure homogeneity.

  • Preparation of the Wetting Solution:

    • Prepare a solution of 3,6-Dimethyl-6-hepten-4-yn-3-ol in the volatile solvent at a concentration determined from the contact angle studies to be effective (e.g., 0.1% w/v).

  • Wetting and Dissolution:

    • Slowly add the wetting solution to the powder mixture while triturating to form a paste. The wetting agent facilitates the intimate contact between the API, the polymer, and the solvent.

    • Continue adding the solvent until all components are fully dissolved, forming a clear solution.

  • Solvent Evaporation:

    • Transfer the solution to a round-bottom flask and remove the solvent using a rotary evaporator. The volatility of 3,6-Dimethyl-6-hepten-4-yn-3-ol will aid in its removal along with the primary solvent.

  • Drying:

    • Transfer the resulting solid to a vacuum oven and dry at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved to ensure complete removal of residual solvents and the volatile wetting agent.

  • Characterization:

    • The resulting solid dispersion can be characterized for its dissolution rate, solid-state properties (e.g., using DSC, XRD), and compared to the physical mixture and the pure API.

Safety and Handling

While a specific safety data sheet for 3,6-Dimethyl-6-hepten-4-yn-3-ol was not available in the initial search, general precautions for handling similar acetylenic alcohols should be followed. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, it is imperative to consult the manufacturer's Safety Data Sheet (SDS).

Conclusion

3,6-Dimethyl-6-hepten-4-yn-3-ol presents a promising option as a volatile wetting agent for pharmaceutical applications, particularly in the formulation of poorly soluble drugs. Its amphiphilic nature, characteristic of acetylenic alcohols, allows for effective reduction of interfacial tension, leading to improved wetting. The protocols provided herein offer a starting point for researchers to evaluate and utilize this compound in their formulation development efforts. Further studies are encouraged to fully characterize its performance and explore its potential in a wider range of applications.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at: [Link]

  • AEOR Chemical. (n.d.). How acetylenediol wetting agents work?. Available at: [Link]

  • Tsarkova, L. A., & Gurkov, T. D. (2022). Volatile surfactants: Characterization and areas of application. Current Opinion in Colloid & Interface Science, 60, 101592. Available at: [Link]

  • Juraboev, F. (2022). Research of the synthesis of new acetylene aminoalcohols. E3S Web of Conferences, 361, 04021. Available at: [Link]

  • Dugar, R. P., et al. (2023). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 15(9), 2309. Available at: [Link]

  • PubChem. (n.d.). 3,6-Dimethyl-6-hepten-4-YN-3-OL. National Center for Biotechnology Information. Available at: [Link]

  • Tsarkova, L. A., & Gurkov, T. D. (2022). Volatile Surfactants: characterization and areas of application. ResearchGate. Available at: [Link]

  • Worku, Z. A., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(8), 1595. Available at: [Link]

  • Google Patents. (n.d.). US6641986B1 - Acetylenic diol surfactant solutions and methods of using same.
  • Jahnel, M., et al. (2023). Amphiphilic protein surfactants reduce the interfacial tension of biomolecular condensates. Proceedings of the National Academy of Sciences, 120(26), e2301323120. Available at: [Link]

  • Fineotex. (2023, August 20). Wetting Agent Performance Metrics: What Sets Leading Manufacturers Apart. Available at: [Link]

  • ACS Publications. (2023, August 27). Amphiphilic Protein Surfactants Reduce the Interfacial Tension of Biomolecular Condensates | Langmuir. Available at: [Link]

  • MDPI. (2024, February 9). Modelling Transdermal Permeation of Volatiles from Complex Product Formulations. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS 3601-67-0). Available at: [Link]

  • E Conference Zone. (2022, March 16). SYNTHESIS OF ACETYLENE ALCOHOLS. Available at: [Link]

  • ACS Publications. (2022, February 24). Volatile Aroma Surfactants: The Evaluation of the Adsorption–Evaporation Behavior under Dynamic and Equilibrium Conditions | Langmuir. Available at: [Link]

  • Springer. (n.d.). Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: How Acetylenic Diols Act as Wetting Agents. Available at: [Link]

  • arXiv.org. (n.d.). Submitted to - 1 - DOI: 10.1002/smll.((please add manuscript number)) Acetylene-Accelerated Alcohol Catalytic CVD Growth of Ver. Available at: [Link]

  • AEOR Chemical. (n.d.). Acetylenic Diol Wetting Agent TL-104E: Enhancing Performance in Inkjet Inks. Available at: [Link]

  • Exacto Inc. (2022, November 7). What Contact Angle Reveals About Wetting Agents & Surfactants. Available at: [Link]

  • Royal Society of Chemistry. (2022, December 23). Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. Available at: [Link]

  • Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Available at: [Link]

  • Croda Agriculture. (n.d.). Wettable powder (WP) formulations. Available at: [Link]

  • Polymer Innovation Blog. (2024, October 21). Organic Coatings: Part Thee, Understanding Wetting Agents. Available at: [Link]

  • ChemRxiv. (n.d.). The affinity of amphiphilic molecules to air/water surface. Available at: [Link]

  • Google Patents. (n.d.). US20020016517A1 - Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol.
  • ResearchGate. (n.d.). Interactions of surfactants with a derivatized low molecular weight styrene maleic anhydride co-polymer - Differences between acetylenic diol-based wetting agents and other ethoxylates. Available at: [Link]

  • SAS Publishers. (n.d.). Application of Bio-Surfactants in Cosmetics and Pharmaceutical Industry. Available at: [Link]

  • ResearchGate. (2022, January 20). (PDF) Formulation of poorly soluble drugs. Available at: [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Available at: [Link]

  • ACS Publications. (2023, July 4). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions | Crystal Growth & Design. Available at: [Link]

  • PMC. (2023, February 22). Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene. Available at: [Link]

  • PMC. (n.d.). Progress of nanopreparation technology applied to volatile oil drug delivery systems. Available at: [Link]

  • Columbia University. (n.d.). Aggregation Behavior of and Surface Tension Reduction by Comblike Amphiphilic Polymers. Available at: [Link]

  • Fineotex. (2023, August 13). Wetting Agents Explained: Types, Uses and How They Work. Available at: [Link]

  • Biolin Scientific. (2021, May 25). 7 ways to measure contact angle. Available at: [Link]

  • ChemBK. (2024, April 9). 6,6-dimethylhept-1-en-4-yn-3-ol. Available at: [Link]

  • Wikipedia. (n.d.). Wetting solution. Available at: [Link]

  • Biolin Scientific. (n.d.). Contact angle – What is it and how do you measure it?. Available at: [Link]

  • UWSpace - University of Waterloo. (2011, August 11). Surface Tension and Adsorption Kinetics of Volatile Organic Amphiphiles in Aqueous Solution. Available at: [Link]

  • ASTM. (2016, August 15). Standard Test Method for - Evaluation of Wetting Agents by the Skein Test1. Available at: [Link]

  • PMC. (2023, June 6). Surfactants Improving the Wetting Behavior and Adhesion Mechanism of Pesticide Dilution Droplets on Jujube Leaf Surfaces. Available at: [Link]

Sources

Method

Topic: Catalytic Hydrogenation Techniques for 3,6-Dimethyl-6-hepten-4-yn-3-ol

An Application Note and Protocol Guide for Researchers Abstract This document provides a comprehensive technical guide on the selective catalytic hydrogenation of 3,6-dimethyl-6-hepten-4-yn-3-ol, an enyne tertiary alcoho...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive technical guide on the selective catalytic hydrogenation of 3,6-dimethyl-6-hepten-4-yn-3-ol, an enyne tertiary alcohol. The primary focus is on achieving high chemoselectivity for the reduction of the alkyne moiety to an alkene, without affecting the pre-existing olefin or the tertiary alcohol. We present detailed, field-proven protocols for the stereoselective synthesis of both the (Z)- and (E)-diene products. Methodologies employing classic poisoned catalysts like Lindlar's catalyst and P-2 Nickel for cis-alkene formation are detailed, alongside a discussion of modern catalytic systems for trans-alkene synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the partial hydrogenation of complex unsaturated molecules.

Introduction: The Challenge of Selectivity

The molecule 3,6-dimethyl-6-hepten-4-yn-3-ol (CAS: 3601-67-0) is a valuable synthetic intermediate possessing multiple reactive sites: an internal alkyne, a terminal alkene, and a tertiary alcohol.[1][2] The goal of its catalytic hydrogenation is typically not complete saturation, but rather the precise, partial reduction of the triple bond to a double bond. This transformation is a significant challenge in organic synthesis due to the need for exquisite control over both chemoselectivity and stereoselectivity.[3]

  • Chemoselectivity: The catalyst must preferentially adsorb and reduce the alkyne over the alkene. Alkynes generally adsorb more strongly to catalyst surfaces than alkenes, providing a thermodynamic basis for this selectivity.[4] However, once the desired diene product is formed, it can compete with the starting material for the catalyst surface, leading to over-reduction to the alkane if the reaction is not carefully controlled.

  • Stereoselectivity: The geometry of the newly formed double bond—either cis (Z) or trans (E)—is determined by the reaction mechanism. Heterogeneous catalytic hydrogenation with H₂ typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the alkyne, leading to a cis-alkene.[5][6] Achieving the trans-alkene requires fundamentally different approaches.

This guide will detail two primary, reliable protocols for the synthesis of the cis-isomer, (4Z)-3,6-dimethylhepta-4,6-dien-3-ol, and discuss strategies for obtaining the corresponding trans-isomer.

dot

cluster_start Starting Material cluster_products Potential Products Start 3,6-Dimethyl-6-hepten-4-yn-3-ol Catalyst_Cis H₂, Lindlar's Catalyst or P-2 Nickel Start->Catalyst_Cis syn-addition Catalyst_Trans Na/NH₃ (l) or Modern Ir/Ru Catalysts Start->Catalyst_Trans anti-addition/ Isomerization Cis_Product (4Z)-3,6-Dimethylhepta-4,6-dien-3-ol (cis-diene) Trans_Product (4E)-3,6-Dimethylhepta-4,6-dien-3-ol (trans-diene) Catalyst_Cis->Cis_Product Catalyst_Trans->Trans_Product

Caption: Reaction pathways for the selective hydrogenation of 3,6-Dimethyl-6-hepten-4-yn-3-ol.

Synthesis of (4Z)-3,6-Dimethylhepta-4,6-dien-3-ol (cis-Isomer)

The formation of a cis-alkene is achieved through heterogeneous catalysis where the alkyne is adsorbed onto a metal surface and exposed to hydrogen. The use of a "poisoned" or deactivated catalyst is critical to prevent the subsequent reduction of the newly formed alkene.[7][8]

Mechanism of syn-Addition

The mechanism involves the adsorption of molecular hydrogen onto the catalyst surface, leading to the cleavage of the H-H bond and the formation of metal-hydride bonds.[9] The alkyne then coordinates to the metal surface, and two hydrogen atoms are delivered sequentially to the same face of the triple bond. The resulting cis-alkene has a lower affinity for the poisoned catalyst surface and desorbs before a second hydrogenation can occur.[4]

dot

cluster_mech Mechanism of syn-Addition on a Catalyst Surface s1 1. H₂ adsorbs onto the poisoned catalyst surface (e.g., Pd). s2 2. The alkyne π-system coordinates to the catalyst surface. s1->s2 Catalyst Catalyst Surface (Pd-H, Pd-H) s3 3. Stepwise syn-addition of two hydrogen atoms occurs. s2->s3 s4 4. The cis-alkene product desorbs from the surface. s3->s4 Alkene cis-Alkene departs Alkyne Alkyne approaches

Caption: Simplified mechanism for cis-alkene formation via heterogeneous catalytic hydrogenation.

Protocol 1: Hydrogenation using Lindlar's Catalyst

Lindlar's catalyst is a palladium-based heterogeneous catalyst that is deactivated (poisoned) with lead acetate and quinoline.[5][7] This poisoning is crucial for selectivity, preventing over-reduction to the alkane.[8] This method is highly reliable for producing cis-alkenes.[4]

Materials:

  • 3,6-Dimethyl-6-hepten-4-yn-3-ol

  • Lindlar's catalyst (5% Pd on CaCO₃, lead-poisoned)

  • Solvent: Anhydrous Ethyl Acetate or Hexane

  • Quinoline (optional, as an additional poison to enhance selectivity)

  • Hydrogen (H₂) gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Celite® 545 for filtration

Equipment:

  • Two or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr apparatus or a balloon setup)

  • Filtration apparatus (e.g., Büchner funnel or a fritted glass filter)

Procedure:

  • Vessel Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Charging: To the reaction flask, add 3,6-Dimethyl-6-hepten-4-yn-3-ol (1.0 eq) and the chosen solvent (approx. 0.1 M concentration). Add Lindlar's catalyst (5-10 mol % by weight relative to the substrate). If desired, add quinoline (1-2 eq relative to the catalyst) to further suppress over-reduction.

  • Hydrogenation Setup: Seal the flask and purge the system by evacuating and backfilling with inert gas three times. Subsequently, purge with hydrogen gas.

  • Reaction Execution: Pressurize the system with H₂ (1 atm for a balloon setup, or up to 4 atm in a Parr apparatus) and begin vigorous stirring. The solid catalyst must be well suspended for the reaction to proceed efficiently.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete upon the disappearance of the starting material. Causality Note: Over-running the reaction is the primary cause of over-reduction. Careful monitoring is essential for high selectivity.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with a small amount of solvent and filter through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad thoroughly with the reaction solvent to ensure complete recovery of the product. Causality Note: Palladium catalysts are pyrophoric, especially when dry and saturated with hydrogen. Keep the filter cake moist with solvent during and after filtration.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Hydrogenation using P-2 Nickel (Ni₂B) Catalyst

P-2 Nickel is an amorphous nickel boride catalyst, often prepared in situ by the reduction of a nickel(II) salt with sodium borohydride.[10][11] It is an excellent, lead-free alternative to Lindlar's catalyst for cis-alkene synthesis and is known for its high sensitivity to substrate structure.[9][12]

Materials:

  • 3,6-Dimethyl-6-hepten-4-yn-3-ol

  • Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂)

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Ethanol

  • Ethylenediamine (optional, as a promoter for enhanced stereoselectivity)[12]

  • Hydrogen (H₂) gas (high purity)

Procedure:

  • Catalyst Preparation (in situ): In a two-neck flask under an inert atmosphere, dissolve Nickel(II) Acetate (1.0 mmol) in anhydrous ethanol (20 mL). If using the promoter, add ethylenediamine (2-3 mmol) to this solution.

  • In a separate flask, prepare a solution of NaBH₄ (2.0 mmol) in anhydrous ethanol (10 mL).

  • With vigorous stirring, add the NaBH₄ solution to the nickel acetate solution. A fine black precipitate of P-2 Nickel catalyst will form immediately.[10]

  • Hydrogenation: To this freshly prepared catalyst suspension, add a solution of 3,6-Dimethyl-6-hepten-4-yn-3-ol (approx. 20 mmol for this catalyst scale) in anhydrous ethanol.

  • Reaction Execution: Purge the system with hydrogen and maintain a positive pressure of H₂ (1-4 atm). Stir the mixture vigorously at room temperature.

  • Monitoring and Work-up: Monitor the reaction as described in Protocol 1. Upon completion, the work-up is similar: vent the hydrogen, filter the reaction mixture through Celite® to remove the nickel catalyst, and wash the filter cake with ethanol.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure and purify the residue by column chromatography as needed.

Data Summary and Expected Outcomes

The choice of catalyst can influence reaction time and selectivity. The following table summarizes typical expectations for the hydrogenation of enynes.

ParameterProtocol 1: Lindlar's CatalystProtocol 2: P-2 Nickel Catalyst
Catalyst 5% Pd/CaCO₃, lead-poisonedNi₂B (in situ from Ni(OAc)₂ + NaBH₄)
Stereoselectivity High for cis-(Z)-alkene (>95%)[5]Very high for cis-(Z)-alkene (>98%)[12]
Chemoselectivity Good to excellent; over-reduction possibleExcellent; less prone to over-reduction
Key Advantage Commercially available, well-establishedLead-free, high stereospecificity[12]
Key Consideration Potential for lead contaminationCatalyst must be prepared in situ

Analytical Monitoring and Characterization

Effective real-time monitoring and post-reaction characterization are essential for validating the experimental outcome.

  • Reaction Monitoring: Besides TLC and GC, advanced Process Analytical Technologies (PAT) like in-situ FTIR or NMR spectroscopy can provide real-time kinetic data, allowing for precise determination of the reaction endpoint and minimizing byproduct formation.[13][14][15]

  • Structural Verification:

    • ¹H NMR: The formation of the new double bond will result in the appearance of two new vinyl proton signals. For the cis-isomer, the coupling constant (³J) between these protons is typically in the range of 6-12 Hz. The disappearance of the alkyne proton signals will also be evident.

    • ¹³C NMR: The disappearance of the two sp-hybridized carbon signals of the alkyne (typically ~80-90 ppm) and the appearance of two new sp²-hybridized carbon signals (~120-140 ppm) confirms the reduction.

    • IR Spectroscopy: The disappearance of the alkyne C≡C stretch (a weak band around 2100-2260 cm⁻¹) is a key indicator of reaction completion.

dot

cluster_workflow General Experimental Workflow Setup 1. Assemble Dry Glassware under Inert Atmosphere Charge 2. Charge Substrate, Solvent, and Catalyst Setup->Charge Purge 3. Purge System with H₂ Charge->Purge React 4. Run Reaction under Vigorous Stirring Purge->React Monitor 5. Monitor Progress (TLC, GC) React->Monitor Quench 6. Vent H₂ and Purge with Inert Gas Monitor->Quench Filter 7. Filter through Celite® to Remove Catalyst Quench->Filter Purify 8. Concentrate and Purify Product Filter->Purify

Caption: General experimental workflow for selective alkygrogenation.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
No Reaction / Sluggish Conversion 1. Inactive catalyst (poisoned by impurities like sulfur).2. Insufficient H₂ pressure or poor stirring.3. System leak.1. Use high-purity solvents and reagents. If using P-2 Ni, ensure it is freshly prepared.2. Ensure vigorous stirring to keep the catalyst suspended. Increase H₂ pressure if using a Parr apparatus.3. Check all seals and connections.
Over-reduction to Alkane 1. Reaction time too long.2. Catalyst is too active (insufficiently poisoned).3. High reaction temperature or pressure.1. Monitor the reaction closely and stop it immediately upon consumption of starting material.2. For Lindlar's catalyst, add a small amount of quinoline.3. Perform the reaction at room temperature and 1 atm H₂ pressure.
Low Mass Recovery 1. Product adsorbed onto the catalyst or Celite®.2. Product is volatile.1. Wash the filter cake thoroughly with several portions of fresh solvent.2. Use care during solvent removal; avoid high vacuum or excessive heating.
Inconsistent Results 1. Variation in catalyst activity between batches.2. Impurities in the starting material.1. Use catalyst from the same lot for a series of experiments. Titrate catalyst activity if necessary.2. Purify the starting material before the reaction.

Conclusion

The selective hydrogenation of 3,6-dimethyl-6-hepten-4-yn-3-ol is a readily achievable transformation provided that the correct catalyst and reaction conditions are employed. For the synthesis of the cis-diene, both Lindlar's catalyst and P-2 Nickel offer excellent stereoselectivity and reliability. The key to success lies in the use of a deactivated catalyst to prevent over-reduction and diligent monitoring to stop the reaction at the appropriate time. These protocols provide a robust foundation for researchers working on the synthesis of complex polyunsaturated molecules.

References

  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. (n.d.). Master Organic Chemistry. [Link]

  • Lindlar catalyst. (2023). In Wikipedia. [Link]

  • Reduction of Alkynes. (2025). Chemistry LibreTexts. [Link]

  • Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. J.C.S. Chem. Comm., 553. [Link]

  • Alkyne Reduction by Lindlar’s Catalyst or Na/NH3. (n.d.). Chemistry Steps. [Link]

  • Reduction of an alkyne using the Lindlar catalyst. (n.d.). Pearson+. [Link]

  • Huang, F., et al. (2022). Iridium-Catalyzed Selective trans-Semihydrogenation of 1,3-Enynes with Ethanol: Access to (E,E)-1,4-Diarylbutadienes. Organic Letters, 24(30), 5549–5554. [Link]

  • Blackmond, D. G., et al. (2000). On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. Organic Process Research & Development, 4(5), 372–377. [Link]

  • Asymmetric Hydrogenation of Allylic Alcohols Using Ir–N,P-Complexes. (2016). ACS Catalysis. [Link]

  • Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. (2014). Journal of the American Chemical Society. [Link]

  • Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. (2017). AZoM. [Link]

  • van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry. [Link]

  • Semi-hydrogenation of alkynes. (2023). In Wikipedia. [Link]

  • Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. (2023). JoVE. [Link]

  • van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. PMC. [Link]

  • Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne. (n.d.). PMC. [Link]

  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo. [Link]

  • Advances in Selective Electrocatalytic Hydrogenation of Alkynes to Alkenes. (2022). ResearchGate. [Link]

  • Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. (n.d.). ResearchGate. [Link]

  • Nickel boride catalyst. (2023). In Wikipedia. [Link]

  • What is the origin of the names P-1 and P-2 of nickel boride catalysts? (2017). Chemistry Stack Exchange. [Link]

  • 3,6-Dimethyl-6-hepten-4-YN-3-OL. (n.d.). PubChem. [Link]

  • Catalytic hydrogenation and bifunctional catalysts. (n.d.). TU Chemnitz. [Link]

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Application

Purifying 3,6-Dimethyl-6-hepten-4-yn-3-ol: A Detailed Guide to Column Chromatography

This comprehensive guide provides a detailed protocol for the purification of 3,6-Dimethyl-6-hepten-4-yn-3-ol using column chromatography. Tailored for researchers, scientists, and professionals in drug development, this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed protocol for the purification of 3,6-Dimethyl-6-hepten-4-yn-3-ol using column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the scientific principles underpinning the purification strategy, ensuring a robust and reproducible methodology.

Introduction

3,6-Dimethyl-6-hepten-4-yn-3-ol is a tertiary alcohol containing both an alkene and an alkyne functionality.[1] Its molecular formula is C9H14O, with a molecular weight of approximately 138.21 g/mol .[1] The presence of the hydroxyl group imparts a degree of polarity to the molecule, which is crucial for its separation from less polar impurities via column chromatography. This technique is a cornerstone of synthetic chemistry, enabling the isolation of a target compound from a mixture based on its differential adsorption to a stationary phase.[2][3]

The purification of this compound is often a necessary step following its synthesis, which may involve a Grignard reaction. Such reactions can yield a variety of byproducts, including unreacted starting materials and side-products from competing reactions.[4][5][6][7][8] Effective purification is therefore essential to obtain a compound of high purity for subsequent applications.

Principles of Separation

The purification of 3,6-Dimethyl-6-hepten-4-yn-3-ol is achieved using normal-phase column chromatography. In this mode of separation, a polar stationary phase, typically silica gel, is used in conjunction with a non-polar to moderately polar mobile phase.[2] The separation is based on the principle of differential polarity. More polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will therefore move down the column more slowly. Conversely, less polar compounds will have a greater affinity for the mobile phase and will elute from the column more quickly.

The choice of mobile phase is critical for achieving optimal separation. A solvent system composed of a non-polar solvent, such as hexane, and a more polar solvent, such as ethyl acetate, allows for fine-tuning of the mobile phase polarity. By gradually increasing the proportion of the more polar solvent (gradient elution), compounds with increasing polarity can be sequentially eluted from the column.

Experimental Workflow

The overall workflow for the purification of 3,6-Dimethyl-6-hepten-4-yn-3-ol is depicted in the following diagram:

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Final Steps TLC_analysis 1. TLC Analysis of Crude Mixture Column_prep 2. Column Preparation TLC_analysis->Column_prep Determine solvent system Sample_prep 3. Sample Preparation Column_prep->Sample_prep Elution 4. Elution and Fraction Collection Sample_prep->Elution Load sample Fraction_analysis 5. TLC Analysis of Fractions Elution->Fraction_analysis Pooling 6. Pooling of Pure Fractions Fraction_analysis->Pooling Identify pure fractions Solvent_removal 7. Solvent Removal Pooling->Solvent_removal Purity_assessment 8. Final Purity Assessment Solvent_removal->Purity_assessment

Figure 1. Workflow for the purification of 3,6-Dimethyl-6-hepten-4-yn-3-ol.

Materials and Methods

Materials
  • Crude 3,6-Dimethyl-6-hepten-4-yn-3-ol

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Rotary evaporator

Equipment
  • Fume hood

  • Clamps and stand for column

  • TLC developing chamber

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or phosphomolybdic acid)

  • Heat gun

Detailed Protocol

Step 1: Thin-Layer Chromatography (TLC) Analysis of the Crude Mixture

Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The goal is to find a mobile phase composition that provides good separation of the target compound from its impurities, with an ideal Rf value for the target compound between 0.2 and 0.4.[9]

  • Prepare several TLC developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Dissolve a small amount of the crude 3,6-Dimethyl-6-hepten-4-yn-3-ol in a volatile solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. Circle any UV-active spots.

  • Further visualize the spots by staining with an appropriate solution (e.g., potassium permanganate, which reacts with the alkene and alkyne functional groups, or a general stain like phosphomolybdic acid). Gently warm the plate with a heat gun to develop the spots.[10]

  • Select the solvent system that gives the best separation and an appropriate Rf for the target compound.

Step 2: Column Preparation (Slurry Packing Method)
  • Ensure the chromatography column is clean, dry, and vertically clamped in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate). The consistency should be that of a milkshake, not too thick.

  • Pour the slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica gel settles, continuously add more slurry until the desired column height is reached (typically 20-30 cm for a 1-5 g scale purification). Never let the top of the silica gel run dry.

  • Once the silica gel has settled, add a protective layer of sand (approx. 1 cm) on top of the silica gel bed.

  • Drain the solvent until the level is just at the top of the sand layer.

Step 3: Sample Loading (Dry Loading Method)

Dry loading is recommended for samples that are not highly soluble in the initial mobile phase, as it often leads to better resolution.[11]

  • Dissolve the crude 3,6-Dimethyl-6-hepten-4-yn-3-ol in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully add the silica gel with the adsorbed sample to the top of the prepared column.

  • Gently tap the column to create an even layer of the sample-adsorbed silica.

  • Add another thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

Step 4: Elution and Fraction Collection
  • Carefully add the initial mobile phase to the top of the column.

  • Open the stopcock and begin collecting fractions in numbered test tubes or flasks.

  • Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column using a pump or a syringe with a sealed pipette bulb (flash chromatography).

  • If a gradient elution is required (as determined by the complexity of the impurity profile from the initial TLC), gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

Step 5: TLC Analysis of Fractions
  • Monitor the elution process by performing TLC on the collected fractions. Spot every few fractions on a single TLC plate.

  • Develop and visualize the TLC plate as described in Step 1.

  • Identify the fractions that contain the pure 3,6-Dimethyl-6-hepten-4-yn-3-ol.

Step 6: Pooling of Pure Fractions
  • Combine the fractions that contain the pure product.

Step 7: Solvent Removal
  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 3,6-Dimethyl-6-hepten-4-yn-3-ol.

Step 8: Final Purity Assessment
  • Assess the purity of the final product using an appropriate analytical technique, such as NMR spectroscopy, GC-MS, or analytical HPLC. A final TLC can also provide a quick check of purity against the crude material.

Summary of Experimental Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)The polar nature of silica gel allows for effective separation of the moderately polar target compound from non-polar impurities.
Mobile Phase Hexane/Ethyl Acetate GradientThis solvent system provides a tunable polarity to elute compounds of varying polarities. A typical starting point is 95:5 hexane:ethyl acetate, with a gradual increase in the ethyl acetate concentration.
Sample Loading Dry LoadingMinimizes band broadening and improves the resolution of the separation, especially for less soluble compounds.[11]
Detection UV (254 nm) and Staining (KMnO4 or PMA)The conjugated system may not be strongly UV-active, so staining is crucial for visualization. KMnO4 is effective for unsaturated compounds.

Troubleshooting

  • Poor Separation: If the compounds elute too quickly (high Rf), decrease the polarity of the mobile phase (less ethyl acetate). If they elute too slowly (low Rf), increase the polarity. If separation is still poor, consider a different solvent system.

  • Cracked Column: This is often due to the column running dry or uneven packing. The column must be repacked.

  • Streaking on TLC: This can be caused by overloading the sample or the presence of very polar impurities. Dilute the sample before spotting.

Conclusion

This protocol provides a robust and scientifically grounded method for the purification of 3,6-Dimethyl-6-hepten-4-yn-3-ol using column chromatography. By carefully following these steps, from initial TLC analysis to final purity assessment, researchers can obtain a high-purity product suitable for a wide range of applications in research and development.

References

  • - A resource for various TLC staining reagents and their applications.

  • - Provides insights into the purification of a related propargyl alcohol.

  • - A general guide to the practical aspects of column chromatography.

  • - A review on the synthesis of propargylic alcohols, which can inform on potential impurities.

  • - An overview of the principles of column chromatography.

  • - A patent describing the purification of propargyl alcohol, highlighting potential impurities from its synthesis.

  • - A comprehensive guide to TLC from MIT OpenCourseWare.

  • - Provides chemical and physical properties of the target compound.

  • - Describes a synthesis that can produce related compounds and potential impurities.

  • - Provides examples of purification of propargyl alcohols by column chromatography.

  • - An educational resource on the principles and practice of TLC.

  • - A research article discussing reactions of propargyl alcohols.

  • - Provides practical advice for performing TLC.

  • - A thesis detailing the mechanisms and side reactions of Grignard reactions.

  • - A catalog with information on TLC plates and accessories.

  • - A publication describing a synthesis that uses column chromatography for purification.

  • - An Organic Syntheses procedure that includes a detailed experimental section with purification.

  • - A guide to column chromatography techniques.

  • - An educational resource on column chromatography.

  • - Provides supplier and basic information for the target compound.

  • - A patent describing the synthesis of a related compound.

  • - An application note on monitoring column chromatography by NMR.

  • - A summary of the reactions of Grignard reagents.

  • - An explanation of alcohol synthesis using Grignard reagents.

  • - An overview of the Grignard reaction.

Sources

Method

Application Note: Incorporating 3,6-Dimethyl-6-hepten-4-YN-3-OL into Waterborne Coating Formulations

Target Audience: Materials Scientists, Formulation Chemists, and Coating Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Overview The tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Formulation Chemists, and Coating Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Overview

The transition from solvent-borne to waterborne coating systems introduces a fundamental thermodynamic challenge: the high surface tension of water (~72 mN/m) prevents spontaneous wetting on low-energy substrates (e.g., plastics, contaminated metals). While traditional surfactants (like alkylphenol ethoxylates) lower equilibrium surface tension, they often stabilize macro- and micro-foam, leading to surface defects such as pinholes and cratering.

3,6-Dimethyl-6-hepten-4-YN-3-OL (CAS 3601-67-0) is a highly specialized acetylenic alcohol [1]. Its unique molecular architecture—a central rigid alkyne bond flanked by highly branched hydrophobic alkyl groups and a hydrophilic hydroxyl group—makes it a potent multifunctional additive.

Causality in Formulation Dynamics

Unlike linear surfactants that pack tightly at the air-liquid interface (stabilizing foam), the highly branched nature of 3,6-Dimethyl-6-hepten-4-YN-3-OL prevents close molecular packing [2]. This steric hindrance disrupts the Gibbs-Marangoni effect required for foam stability, allowing the molecule to act as a molecular defoamer while simultaneously providing exceptional dynamic wetting (rapid migration to newly created interfaces during high-speed application processes like spray or roll coating).

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression of incorporating and validating the acetylenic alcohol in a standard waterborne acrylic emulsion.

G N1 Base Formulation (Waterborne Acrylic Resin) N2 Surfactant Addition (3,6-Dimethyl-6-hepten-4-YN-3-OL) N1->N2 N3 High-Shear Dispersion (1500 RPM, 15 min) N2->N3 Incorporate at 0.1-1.0 wt% N4 Dynamic Surface Tension (Bubble Pressure Tensiometry) N3->N4 N5 Foam Control Assay (Ross-Miles Test) N3->N5 N6 Substrate Wetting (Contact Angle) N3->N6 N7 Optimized Coating Ready for Application N4->N7 Validate < 35 mN/m at 10 Hz N5->N7 Validate rapid break N6->N7 Validate < 45° on PET

Figure 1: Workflow for the incorporation and validation of 3,6-Dimethyl-6-hepten-4-YN-3-OL in waterborne systems.

Step-by-Step Experimental Protocols

Self-Validating System Note: Each step includes an in-process quality control (QC) check to ensure the protocol is proceeding correctly before advancing.

Protocol A: Surfactant Incorporation

Acetylenic alcohols can exhibit limited aqueous solubility. Proper incorporation is critical to prevent phase separation.

  • Preparation: Weigh 100g of the base waterborne acrylic emulsion into a stainless steel dispersion vessel.

  • Agitation: Begin agitation using a Cowles blade at 500 RPM. Causality: Low initial shear prevents vortex-induced air entrapment before the defoamer is present.

  • Addition: Slowly add 0.5 wt% of 3,6-Dimethyl-6-hepten-4-YN-3-OL dropwise to the vortex edge.

  • High-Shear Dispersion: Increase speed to 1500 RPM for 15 minutes. Causality: High shear ensures the hydrophobic acetylenic alcohol is uniformly emulsified into the aqueous phase or partitioned into the resin micelles.

  • QC Check: Draw down a 3-mil film on a glass plate. The wet film must be perfectly clear with no "fisheyes" (indicating un-dispersed surfactant droplets).

Protocol B: Dynamic Surface Tension (DST) Measurement

Maximum bubble pressure tensiometry is used because static surface tension does not reflect real-world coating application speeds.

  • Calibrate the bubble pressure tensiometer using deionized water (72.8 mN/m at 20°C).

  • Submerge the capillary into the formulated coating.

  • Measure surface tension across a surface age gradient of 0.1 Hz (slow/static) to 10 Hz (fast/dynamic).

  • QC Check: The delta between static and dynamic surface tension should be minimal, proving rapid surfactant migration.

Protocol C: Ross-Miles Foam Assay
  • Pour 50 mL of the formulated coating into the Ross-Miles receiver.

  • Drop 200 mL of the same solution from a 90 cm height into the receiver.

  • Record initial foam height ( t=0 ) and foam height after 5 minutes ( t=5 ).

Quantitative Data Presentation

The following table summarizes the comparative performance of 3,6-Dimethyl-6-hepten-4-YN-3-OL against a standard baseline (no additive) and a traditional linear surfactant (Sodium Dodecyl Sulfate, SDS).

FormulationStatic Surface Tension (mN/m)Dynamic Surface Tension @ 10 Hz (mN/m)Initial Foam Height (mm)Foam Height @ 5 min (mm)Contact Angle on PET (°)
Control (Base Resin) 55.262.4454078.5
+ 0.5% SDS (Linear) 28.548.212011542.1
+ 0.5% Acetylenic Alcohol 31.433.8 15 0 38.4

Interpretation: While SDS achieves a lower static surface tension, its dynamic surface tension spikes at high speeds (10 Hz) because linear molecules migrate slowly. Furthermore, SDS stabilizes foam (115 mm at 5 min). 3,6-Dimethyl-6-hepten-4-YN-3-OL maintains low dynamic surface tension (33.8 mN/m) and completely breaks foam within 5 minutes, making it vastly superior for high-speed waterborne applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15254596, 3,6-Dimethyl-6-hepten-4-YN-3-OL" PubChem, [Link]. Accessed 4 April 2026.

  • Cheméo. "Chemical Properties of 3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS 3601-67-0)" Cheméo, [Link]. Accessed 4 April 2026.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3,6-Dimethyl-6-hepten-4-YN-3-OL Synthesis

Welcome to the Technical Support Center for the synthesis of 3,6-Dimethyl-6-hepten-4-yn-3-ol [1]. This guide is engineered for research scientists and drug development professionals seeking to troubleshoot low yields, mi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3,6-Dimethyl-6-hepten-4-yn-3-ol [1]. This guide is engineered for research scientists and drug development professionals seeking to troubleshoot low yields, mitigate side reactions, and scale up the alkynylation of 2-butanone with isopropenylacetylene.

By understanding the thermodynamic and kinetic causality behind each step, you can transform a highly variable coupling reaction into a robust, self-validating protocol.

Mechanistic Workflow: Favorskii-Type Alkynylation

The synthesis relies on the nucleophilic addition of a terminal alkyne to a ketone, classically known as a 1 [2]. Because the terminal proton of isopropenylacetylene is weakly acidic (pKa ~25), a strong base is required to generate the nucleophilic acetylide anion before it can attack the electrophilic carbonyl carbon of 2-butanone.

Pathway A Isopropenylacetylene (bp 32 °C) C Lithium Acetylide Anion A->C Deprotonation B n-BuLi Base (-78 °C) B->C E Alkoxide Intermediate C->E Nucleophilic Attack D 2-Butanone (Electrophile) D->E G 3,6-Dimethyl-6-hepten-4-yn-3-ol E->G Protonation F NH4Cl Quench (H+) F->G

Mechanistic pathway of 3,6-Dimethyl-6-hepten-4-yn-3-ol synthesis via Favorskii-type alkynylation.

Quantitative Optimization Data

Selecting the correct base and temperature profile is the most critical factor in optimizing your yield. The table below summarizes the causality between reaction conditions and typical outcomes.

Base SystemSolventTemperature ProfileReaction TimeYield (%)Primary Limitation / Byproduct
KOH (Powder) THF0 °C to 25 °C12 h42 - 48%Reversible equilibrium; Aldol condensation of 2-butanone
KOH / DMSO DMSO10 °C to 15 °C2 h75 - 85%Superbasic system drives yield, but solvent removal is difficult[3]
NaNH₂ Liq. NH₃-33 °C (Reflux)4 h80 - 85%Requires hazardous cryogenic ammonia handling
n-Butyllithium Anhydrous THF-78 °C to 0 °C2.5 h92 - 95% Moisture sensitive; Requires strict inert atmosphere

Troubleshooting Guide & FAQs

Q1: My reaction yield is plateauing around 45-50%, and I recover unreacted 2-butanone. What is the mechanistic cause? A: This is typically caused by incomplete acetylide formation or a reversible equilibrium. If you are using standard KOH, the generation of water in situ pushes the equilibrium backward. Solution: Switch to an irreversible base like n-Butyllithium (n-BuLi) at -78 °C. Alternatively, if organolithiums cannot be used, utilize a2 [3] to effectively dehydrate the microenvironment and drive the Favorskii reaction forward.

Q2: I am observing a significant amount of high-boiling impurities. How do I minimize them? A: These impurities are likely the result of the aldol condensation of 2-butanone. Because 2-butanone has alpha-protons (pKa ~20), the acetylide anion or unreacted base can deprotonate it, turning the ketone into an enolate that attacks another ketone molecule. Solution: Maintain strict temperature control (-78 °C) during the addition phase. Add the 2-butanone dropwise to the pre-formed acetylide. This ensures the ketone is the limiting reagent and is immediately consumed by the nucleophile rather than acting as an electrophile for a newly formed enolate.

Q3: How do I handle the volatility of isopropenylacetylene during scale-up? A: 3 [4] (2-methyl-1-buten-3-yne) is highly volatile, with a boiling point of just 4 [5]. The exothermic deprotonation step can easily vaporize the reagent, leading to stoichiometric imbalances and poor yields. Solution: Pre-cool the reaction vessel and solvent to -78 °C. Use a dry ice/acetone condenser. For pilot-scale operations, conduct the reaction in a sealed, pressure-rated reactor to prevent evaporative loss.

Q4: Why must I use saturated NH₄Cl instead of HCl for the reaction quench? A: The target product,5 [1], is a tertiary propargyl alcohol. Strong acids (like HCl or H₂SO₄) will rapidly catalyze the dehydration of this tertiary alcohol to form a highly conjugated, unwanted enyne (via the Meyer-Schuster rearrangement or standard E1 elimination). Saturated aqueous NH₄Cl provides a mild, buffered proton source (pH ~6) that safely quenches the lithium alkoxide without triggering dehydration.

Validated Experimental Protocol: n-BuLi Mediated Alkynylation

This methodology utilizes an irreversible organolithium addition to maximize yield and suppress side reactions.

Step 1: System Preparation (Self-Validation: Moisture-free environment)

  • Flame-dry a 500 mL Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x).

  • Add 150 mL of anhydrous THF via a dry syringe.

Step 2: Acetylide Formation (Self-Validation: Visual color change)

  • Inject 1.05 equivalents of isopropenylacetylene into the THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Dropwise add 1.05 equivalents of n-Butyllithium (2.5 M in hexanes) over 30 minutes. Causality: The cryogenic temperature prevents the vaporization of the alkyne and safely dissipates the heat of deprotonation. The solution will turn a pale yellow, validating the formation of the lithium acetylide. Stir for an additional 30 minutes at -78 °C.

Step 3: Nucleophilic Addition (Self-Validation: Exotherm control)

  • Slowly add 1.0 equivalent of anhydrous 2-butanone dropwise via a syringe pump over 20 minutes. Causality: Dropwise addition guarantees that 2-butanone is instantly consumed by the excess acetylide, preventing the base-catalyzed enolization of the ketone.

Step 4: Propagation and Quench (Self-Validation: pH control)

  • Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Monitor conversion via TLC (Hexanes:EtOAc 4:1).

  • Once the ketone is consumed, quench the reaction at 0 °C by slowly adding 50 mL of saturated aqueous NH₄Cl.

Step 5: Isolation and Purification

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Critical: Keep the water bath temperature < 30 °C to prevent thermal degradation.

  • Purify the crude oil via vacuum distillation or silica gel chromatography to yield pure 3,6-Dimethyl-6-hepten-4-yn-3-ol.

References

  • 3,6-Dimethyl-6-hepten-4-YN-3-OL | C9H14O | CID 15254596 - PubChem . National Center for Biotechnology Information.[Link]

  • Favorskii reaction . Wikipedia, The Free Encyclopedia.[Link]

  • Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction of Alkyl Aryl (Hetaryl) Ketones with Acetylene . Trofimov, B. A., et al. ChemInform (2013).[Link]

  • Isopropenylacetylene | C5H6 | CID 62323 - PubChem . National Center for Biotechnology Information.[Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 3,6-Dimethyl-6-hepten-4-yn-3-ol

Welcome to the technical support guide for 3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS No. 3601-67-0).[1][2] This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS No. 3601-67-0).[1][2] This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling procedures to mitigate thermal degradation. The unique structure of this molecule, a tertiary alcohol containing both an alkene and an alkyne functional group, makes it a versatile intermediate but also susceptible to decomposition if not managed correctly. This guide is designed to provide both quick answers and detailed troubleshooting protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the stability and handling of 3,6-Dimethyl-6-hepten-4-yn-3-ol.

Q1: What are the ideal long-term storage conditions for 3,6-Dimethyl-6-hepten-4-yn-3-ol? A: For maximum stability, the compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and well-ventilated location.[3] The recommended temperature range is refrigerated at 2-8°C.[4] Storing away from incompatible materials, particularly oxidizing agents, is crucial.[3]

Q2: Why is strict temperature control so important for this specific molecule? A: Heat provides the necessary activation energy for several potential degradation pathways. The tertiary alcohol group is susceptible to dehydration (loss of water), while the conjugated en-yne system can be prone to polymerization or oxidation. Elevated temperatures accelerate these processes, leading to impurity formation and a reduction in the compound's purity and reactivity.

Q3: What are the common physical signs that my sample may have degraded? A: Visual inspection can often provide the first clues of degradation. Key signs include:

  • Color Change: A pure compound should be a clear, colorless to pale yellow liquid. The development of a more intense yellow or brown color suggests the formation of conjugated byproducts or oxidation.

  • Increased Viscosity: A noticeable thickening of the liquid can indicate the onset of oligomerization or polymerization.

  • Pressure Buildup: The formation of gaseous byproducts from decomposition can lead to pressure buildup in a sealed container.

  • Precipitate Formation: The appearance of solid material may indicate polymerization or the formation of insoluble degradation products.

Q4: What chemical families are incompatible with 3,6-Dimethyl-6-hepten-4-yn-3-ol during storage or in a reaction? A: Due to its chemical structure, the compound should not be stored with or exposed to:

  • Strong Oxidizing Agents: These can react exothermically with the alkene and alkyne functionalities.[3]

  • Strong Acids and Bases: These can catalyze dehydration of the tertiary alcohol or other rearrangement reactions.

  • Radical Initiators: Unless intended for a polymerization reaction, avoid exposure to sources of free radicals, as they can initiate chain reactions at the unsaturated sites.

Q5: How should I handle the compound for short-term, routine lab use? A: When removing the compound from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the sample. Handle the liquid in a well-ventilated fume hood.[3] For weighing or transferring, do so promptly and, for high-purity applications, consider working under a blanket of inert gas (e.g., argon or nitrogen). Reseal the container tightly immediately after use and return to cold storage.

Section 2: Troubleshooting Guides for Degradation Issues

This section provides a structured approach to identifying and resolving specific problems encountered during the use of 3,6-Dimethyl-6-hepten-4-yn-3-ol.

Issue 1: Unexpected Impurities Detected in Analytical Data (GC-MS, NMR)
  • Symptom: Your GC-MS or NMR analysis shows new peaks that were not present in the initial quality control data.

  • Causality: The appearance of new signals is a definitive sign of chemical degradation. The nature of the impurities can point to the degradation pathway. For instance, a lower molecular weight fragment could suggest a cleavage reaction, while a product with a mass loss of 18 amu could indicate dehydration.

  • Troubleshooting Protocol:

    • Quarantine the Material: Immediately cease use of the suspect vial or batch to prevent compromising further experiments.

    • Review Storage History: Check temperature logs for any deviations from the recommended 2-8°C range. Note any instances where the container might have been left at room temperature for extended periods.

    • Confirm Identity of Impurities: If possible, use mass spectrometry and NMR data to propose structures for the major impurities. This can confirm the degradation pathway (e.g., oxidation, dehydration).

    • Decision: If impurity levels are low (<1-2%) and do not interfere with your application, you may choose to proceed. For high-purity applications, the material should be either re-purified (e.g., by column chromatography or vacuum distillation) or safely discarded according to institutional guidelines.[3]

Issue 2: Sample Has Changed Color or Become Viscous
  • Symptom: The compound, originally a mobile, colorless liquid, has developed a yellow/brown hue and/or flows more slowly.

  • Causality: This is a strong indicator of polymerization and/or oxidation. The conjugated system in the molecule can form extended conjugated polymers, which are often colored. Oxidation can also create chromophores. Increased viscosity is a direct result of increasing polymer chain length.

  • Troubleshooting Protocol:

    • Assess Severity: A slight color change may be acceptable for some applications, but a significant increase in viscosity indicates advanced degradation.

    • Check for Peroxides: If oxidation is suspected, test a small aliquot for the presence of peroxides using peroxide test strips. Peroxides can be hazardous and act as initiators for further degradation. Caution: Do not concentrate or distill material suspected of containing high levels of peroxides.

    • Prevent Recurrence: This type of degradation is often irreversible. To prevent it in future batches, ensure the headspace of the storage container is thoroughly purged with an inert gas before sealing. For long-term storage, consider adding a suitable radical inhibitor (e.g., BHT), but only if it is compatible with your downstream application.

Section 3: Recommended Experimental Protocols

Adherence to standardized protocols is the most effective way to prevent degradation.

Protocol 1: Recommended Long-Term Storage Procedure
  • Procurement: Upon receipt, verify the certificate of analysis (CoA) to confirm initial purity.

  • Container: If the compound arrives in a container that is not ideal for long-term storage (e.g., a large bottle that will be opened frequently), plan to aliquot it. Use amber glass vials with PTFE-lined septa caps.

  • Inerting: Before sealing, gently bubble dry argon or nitrogen through the liquid for 1-2 minutes to displace dissolved oxygen. Alternatively, use a "purge and fill" method by evacuating the headspace under vacuum and backfilling with inert gas, repeating 3-5 times.

  • Sealing: Tightly seal the vial. For extra protection, wrap the cap and neck with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date, and purity.

  • Storage: Place the sealed vials in a refrigerator maintained at 2-8°C and designated for chemical storage.[4]

Protocol 2: Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Use a standard GC-MS system with a non-polar capillary column (e.g., DB-5ms or equivalent).

  • GC Method:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 280°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Analysis: Integrate the peaks in the total ion chromatogram. The purity can be estimated by the peak area percentage of the main compound. Compare the resulting mass spectrum with a reference to confirm identity. Any peak other than the solvent and the main compound is an impurity.

Section 4: Visualization of Pathways and Workflows

Visual aids can help in understanding the abstract concepts of degradation and the practical steps for prevention.

Diagram 1: Potential Degradation Pathways

cluster_main cluster_stress cluster_products Potential Degradation Products Main 3,6-Dimethyl-6-hepten-4-yn-3-ol Stress Initiating Stressors (Heat, Light, O₂) Dehydration Dehydration Product (Loss of H₂O) Stress->Dehydration Acid/Base Catalysis Polymerization Oligomers / Polymers (Increased Viscosity, Color) Stress->Polymerization Radical Initiation Oxidation Oxidation Products (Carbonyls, Peroxides) Stress->Oxidation O₂ Present

Caption: Potential degradation pathways for 3,6-Dimethyl-6-hepten-4-yn-3-ol.

Diagram 2: Recommended Handling and Storage Workflow

A Receive Compound B Visually Inspect (Color, Clarity) A->B C Perform Initial QC (e.g., GC-MS) B->C D Aliquot into Vials (If necessary) C->D Pass E Purge with Inert Gas (Ar or N₂) D->E F Seal Tightly & Label E->F G Store at 2-8°C in Dark F->G H Equilibrate to RT Before Use G->H For Experiment I Use Under Inert Atmosphere H->I J Return Promptly to Storage I->J J->G

Caption: Standard workflow for receiving and handling the compound.

Section 5: Summary of Storage Parameters

For quick reference, the key storage and handling parameters are summarized below.

ParameterRecommendationRationale
Temperature 2–8 °C[4]Minimizes the rate of thermal decomposition reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the alkene and alkyne moieties.
Light Exposure Store in Dark / Amber VialsPrevents light-induced radical formation and degradation.
Container Tightly Sealed GlassPrevents contamination from air and moisture.[3][5]
Incompatibilities Avoid Strong Oxidizers, Acids, Bases[3]These substances can catalyze rapid decomposition.

References

  • PubChem. 3,6-Dimethyl-6-hepten-4-YN-3-OL. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 6,6-dimethylhept-1-en-4-yn-3-ol. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting solubility issues with 3,6-Dimethyl-6-hepten-4-YN-3-OL

Welcome to the technical support center for 3,6-Dimethyl-6-hepten-4-yn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,6-Dimethyl-6-hepten-4-yn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3,6-Dimethyl-6-hepten-4-yn-3-ol that influence its solubility?

3,6-Dimethyl-6-hepten-4-yn-3-ol is an organic molecule with a C9H14O formula.[1][2] Its structure contains both hydrophobic (non-polar) and hydrophilic (polar) regions, which dictates its solubility behavior.

  • Hydrophobic Character: The nine-carbon backbone, including the heptene and dimethyl groups, is non-polar and will resist dissolving in polar solvents like water.

  • Hydrophilic Character: The presence of a hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding.[3] This is the primary group that allows for interaction with polar solvents.

The overall solubility of this molecule is a balance between its larger non-polar hydrocarbon portion and the single polar hydroxyl group. This structure suggests it will be more soluble in organic solvents than in aqueous solutions.

Q2: I'm preparing a stock solution of 3,6-Dimethyl-6-hepten-4-yn-3-ol. Which solvent should I start with?

For a compound like 3,6-Dimethyl-6-hepten-4-yn-3-ol with significant hydrophobic character, it is highly recommended to start with a polar aprotic organic solvent.

Primary Recommendation:

  • Dimethyl Sulfoxide (DMSO): This is an excellent first choice for creating a concentrated stock solution.[4] Its polarity allows it to interact with the hydroxyl group, while its organic nature can accommodate the hydrocarbon backbone.

Alternative Organic Solvents:

  • Ethanol or Methanol: These are also viable options. As polar protic solvents, they can effectively solvate the molecule.[4]

  • Dimethylformamide (DMF): Similar to DMSO, DMF is another suitable polar aprotic solvent.[4]

It is generally not recommended to attempt direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS).[5]

Q3: My compound is not dissolving in my chosen organic solvent. What should I do?

If you are experiencing difficulty dissolving 3,6-Dimethyl-6-hepten-4-yn-3-ol in an appropriate organic solvent, consider the following steps:

  • Gentle Heating: Gently warm the solution to 37-50°C. Increased temperature provides the kinetic energy to overcome intermolecular forces in the solid state, which can enhance solubility.[6][7][8] Be cautious not to overheat, as it could degrade the compound.

  • Sonication: Use a bath sonicator to provide mechanical agitation. This can help to break up solid aggregates and increase the surface area of the solute exposed to the solvent, facilitating dissolution.[5]

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

If the compound still does not dissolve, it's possible the solution is saturated. You may need to add more solvent to decrease the concentration.

Q4: I have successfully prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

This is a common challenge with hydrophobic compounds.[5] The principle of "like dissolves like" governs this phenomenon; the compound prefers the organic environment of the stock solution and will precipitate out when introduced to a predominantly aqueous environment.[4]

Here are several strategies to address this issue:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your aqueous buffer.[5] The compound may simply not be soluble at your initial target concentration.

  • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the final percentage of the organic co-solvent (e.g., DMSO) in your aqueous solution can help maintain solubility.[5] Be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assay components. Most cell-based assays can tolerate a final DMSO concentration of 0.5-1%.[9]

  • Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to create micelles that encapsulate the hydrophobic compound and keep it in solution.[5]

  • Prepare Fresh Dilutions: Do not store dilute aqueous solutions for extended periods, as precipitation can occur over time. It is best practice to prepare fresh dilutions from your concentrated stock solution for each experiment.[5]

Solubility Profile and Solvent Selection

The following table provides a summary of expected solubility for 3,6-Dimethyl-6-hepten-4-yn-3-ol in common laboratory solvents, based on its chemical structure.

Solvent CategorySolvent ExampleExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents have a polar character to interact with the hydroxyl group but are organic enough to solvate the hydrocarbon body of the molecule.[4]
Polar Protic Ethanol, Methanol, IsopropanolModerate to HighThe hydroxyl groups of these alcohols can hydrogen bond with the compound, and their alkyl chains interact with the non-polar regions.[4]
Non-Polar Hexane, TolueneLow to ModerateThese solvents will primarily interact with the non-polar hydrocarbon portion of the molecule. The polar hydroxyl group will hinder solubility.
Aqueous Buffers PBS, TRISVery LowThe high polarity of water makes it a poor solvent for the largely non-polar structure of the compound.[5] Direct dissolution is not recommended.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh the Compound: Accurately weigh a desired amount of 3,6-Dimethyl-6-hepten-4-yn-3-ol powder using a calibrated analytical balance.

  • Calculate Solvent Volume: Calculate the required volume of your chosen organic solvent (e.g., DMSO) to achieve the target stock concentration.

  • Dissolution: Add the calculated volume of solvent to the vial containing the compound.

  • Solubilization: Gently vortex the solution. If necessary, use a sonicator or warm the solution slightly (37°C) until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.[5]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility problems with 3,6-Dimethyl-6-hepten-4-yn-3-ol.

Solubility_Troubleshooting start Start: 3,6-Dimethyl-6-hepten-4-yn-3-ol Powder dissolve_dmso Attempt to Dissolve in DMSO start->dissolve_dmso check_dissolved Completely Dissolved? dissolve_dmso->check_dissolved sonicate_heat Apply Gentle Heat (37°C) or Sonicate check_dissolved->sonicate_heat No dilute_buffer Dilute in Aqueous Buffer check_dissolved->dilute_buffer Yes sonicate_heat->dissolve_dmso check_precipitation Precipitation Observed? dilute_buffer->check_precipitation success Success: Proceed with Experiment check_precipitation->success No troubleshoot_dilution Troubleshoot Dilution check_precipitation->troubleshoot_dilution Yes lower_conc Lower Final Concentration troubleshoot_dilution->lower_conc increase_cosolvent Increase Co-solvent % (if possible) troubleshoot_dilution->increase_cosolvent use_surfactant Use a Surfactant (e.g., Tween® 80) troubleshoot_dilution->use_surfactant end_troubleshoot Re-attempt Dilution lower_conc->end_troubleshoot increase_cosolvent->end_troubleshoot use_surfactant->end_troubleshoot end_troubleshoot->dilute_buffer

Caption: A step-by-step workflow for troubleshooting solubility issues.

Visualizing Solvent-Solute Interactions

The "like dissolves like" principle is fundamental to understanding solubility.[4] The diagram below illustrates why a polar solvent like water is ineffective at dissolving a largely non-polar molecule, while an organic solvent like DMSO is successful.

Caption: "Like dissolves like" principle for 3,6-Dimethyl-6-hepten-4-yn-3-ol.

References

  • Cheméo. (n.d.). Chemical Properties of 3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS 3601-67-0). Retrieved from [Link]

  • BenchChem. (n.d.). SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • AAT Bioquest. (2022, April 18).
  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,6-Dimethyl-6-hepten-4-yn-3-ol. PubChem. Retrieved from [Link]

  • LibreTexts Chemistry. (2026, January 27). 13.3: Factors Affecting Solubility.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • BenchChem. (n.d.). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.

Sources

Optimization

Technical Support Center: Optimizing Extraction of 3,6-Dimethyl-6-hepten-4-yn-3-ol

Welcome to the technical support center for the efficient recovery of 3,6-Dimethyl-6-hepten-4-yn-3-ol. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the efficient recovery of 3,6-Dimethyl-6-hepten-4-yn-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to streamline your extraction and analysis workflows. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the extraction of 3,6-Dimethyl-6-hepten-4-yn-3-ol.

Q1: What are the key chemical properties of 3,6-Dimethyl-6-hepten-4-yn-3-ol that influence its extraction?

A1: Understanding the physicochemical properties of 3,6-Dimethyl-6-hepten-4-yn-3-ol is fundamental to designing an effective extraction protocol.

  • Structure and Polarity: 3,6-Dimethyl-6-hepten-4-yn-3-ol is a tertiary acetylenic alcohol.[1][2] Its structure contains a hydroxyl (-OH) group, a carbon-carbon triple bond (alkyne), and a carbon-carbon double bond (alkene), with a molecular formula of C9H14O.[3][4] The presence of the hydroxyl group imparts some polarity, but the relatively large hydrocarbon backbone (C9) makes it predominantly nonpolar.[5][6] This dual nature is crucial for solvent selection.

  • Volatility: With a boiling point of approximately 199.1°C at 760 mmHg, this compound is considered a volatile organic compound (VOC).[3] This property makes it suitable for extraction and analysis techniques designed for volatile compounds, such as headspace gas chromatography.[7][8][9]

  • Solubility: Due to its "like dissolves like" nature, it is expected to have good solubility in organic solvents and limited solubility in water.[5][10][11] The hydroxyl group can participate in hydrogen bonding, which may slightly enhance its solubility in polar solvents.[6]

  • Stability: Tertiary alcohols are generally more stable than primary or secondary alcohols due to the inductive effect of the alkyl groups stabilizing the carbocation intermediate.[12][13][14] However, the presence of unsaturated bonds (alkene and alkyne) means it can be susceptible to degradation under harsh conditions like high temperatures or strong acidic/basic environments.

Q2: Which extraction methods are most suitable for a volatile compound like this?

A2: Given its volatility, several methods are well-suited for extracting 3,6-Dimethyl-6-hepten-4-yn-3-ol. The choice depends on the sample matrix, desired purity, and available instrumentation.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique ideal for analyzing volatile and semi-volatile compounds.[7][15] Analytes partition from the sample's headspace onto a coated fiber, which is then desorbed into a gas chromatograph (GC).[16] It is excellent for trace analysis and minimizing matrix interference.[7][17]

  • Solvent Extraction: Traditional solid-liquid or liquid-liquid extraction using an appropriate organic solvent is a common approach.[18] The choice of solvent is critical and should be based on the polarity of the target compound.[19]

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to enhance solvent penetration into the sample matrix, increasing extraction efficiency and reducing extraction time.[20][21][22]

  • Supercritical Fluid Extraction (SFE): This method often utilizes supercritical CO2 as a "green" solvent.[23][24] By modifying pressure and temperature, the solvating power of CO2 can be tuned to selectively extract compounds.[25] It is particularly effective for isolating terpenoids and other volatile oils.[26]

  • Steam Distillation: A classic method for extracting essential oils and other volatile compounds from plant material.[27][28] It is effective but can be time-consuming and may not be suitable for thermally sensitive compounds.[16]

Q3: What analytical techniques are recommended for quantifying the extracted 3,6-Dimethyl-6-hepten-4-yn-3-ol?

A3: The most common and effective technique for analyzing volatile compounds like 3,6-Dimethyl-6-hepten-4-yn-3-ol is Gas Chromatography (GC) , often coupled with a detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile organic compounds.[16] GC separates the components of the mixture, and MS provides structural information for definitive identification.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and highly sensitive method for quantifying organic compounds. It is a reliable choice when the identity of the target analyte is already confirmed.

  • High-Performance Liquid Chromatography (HPLC): While GC is generally preferred for volatile compounds, HPLC can also be used, especially if the compound is derivatized to improve its detection or if it is part of a more complex, less volatile mixture.[29][30]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low Extraction Yield

Q: I am experiencing a consistently low yield of 3,6-Dimethyl-6-hepten-4-yn-3-ol. What are the potential causes and how can I improve it?

A: Low extraction yield is a common issue that can stem from several factors throughout the experimental workflow.

Potential Cause 1: Inappropriate Solvent Selection
  • Explanation: The principle of "like dissolves like" is paramount in solvent extraction.[19] Since 3,6-Dimethyl-6-hepten-4-yn-3-ol has both polar (hydroxyl) and nonpolar (hydrocarbon) characteristics, the choice of solvent polarity is critical. Using a solvent that is too polar or too nonpolar will result in poor solubilization.

  • Solution:

    • Solvent Screening: Perform small-scale extractions with a range of solvents of varying polarities. Good starting points include moderately polar solvents like ethyl acetate, dichloromethane, or a mixture of a polar and a nonpolar solvent (e.g., ethanol/hexane).[18][31]

    • Solvent Mixtures: Experiment with binary or ternary solvent systems. For instance, an ethanol-water mixture can be effective for extracting compounds with some polarity from a plant matrix.[18]

    • Reference Literature: Consult literature for extraction of similar compounds (e.g., other volatile terpenoids or alkynols) to guide your solvent choice.[31]

Potential Cause 2: Inefficient Extraction Technique
  • Explanation: The chosen extraction method may not be optimal for your sample matrix. For solid samples, ensuring adequate contact between the solvent and the analyte is crucial.

  • Solution:

    • Enhance Mass Transfer: If using solid-liquid extraction, consider techniques that improve mass transfer. Ultrasound-assisted extraction (UAE) uses acoustic cavitation to disrupt cell walls and increase solvent penetration.[20][32]

    • Optimize UAE Parameters: If using UAE, optimize parameters such as temperature, time, and ultrasonic power. Response surface methodology (RSM) can be a powerful tool for this optimization.[20][21]

    • Consider SFE: For a greener and more selective approach, explore Supercritical Fluid Extraction (SFE) with CO2.[23][33] The addition of a co-solvent like ethanol can enhance the extraction of moderately polar compounds.[34]

Potential Cause 3: Analyte Loss During Workup
  • Explanation: Due to its volatility, 3,6-Dimethyl-6-hepten-4-yn-3-ol can be lost during solvent evaporation steps.

  • Solution:

    • Gentle Evaporation: Use a rotary evaporator at a reduced pressure and a controlled, low temperature to remove the solvent. Avoid aggressive heating.

    • Nitrogen Stream: For small volumes, evaporating the solvent under a gentle stream of nitrogen at room temperature can minimize loss.

    • HS-SPME: To avoid solvent-related workup altogether, consider using Headspace Solid-Phase Microextraction (HS-SPME), which directly samples the volatile analytes from the headspace above the sample.[16][35]

Issue 2: Poor Chromatographic Peak Shape or Resolution

Q: My GC analysis shows tailing or co-eluting peaks for 3,6-Dimethyl-6-hepten-4-yn-3-ol. How can I resolve this?

A: Poor chromatography can compromise the accuracy of your quantification. Several factors in the GC method can contribute to this.

Potential Cause 1: Active Sites in the GC System
  • Explanation: The hydroxyl group of the analyte can interact with active sites (e.g., silanol groups) in the GC inlet liner or the column, leading to peak tailing.

  • Solution:

    • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner.

    • Column Choice: Use a GC column specifically designed for analyzing polar or active compounds. A column with a wax or a 5% phenyl-methylpolysiloxane stationary phase is often a good choice.

    • Derivatization: If tailing persists, consider derivatizing the hydroxyl group to a less polar functional group (e.g., silylation) to reduce its interaction with active sites.

Potential Cause 2: Inadequate GC Temperature Program
  • Explanation: An unoptimized temperature program can lead to poor separation from matrix components or isomers.

  • Solution:

    • Lower Initial Temperature: Start with a lower initial oven temperature to improve the resolution of early-eluting compounds.

    • Slower Ramp Rate: Use a slower temperature ramp rate (e.g., 5-10 °C/min) to enhance the separation of closely eluting peaks.

    • Isothermal Hold: Incorporate an isothermal hold at a specific temperature if you have a group of co-eluting peaks.

Issue 3: Inconsistent Quantification Results

Q: I am getting significant variability in my quantitative results between replicate injections. What could be the cause?

A: Inconsistent quantification is often related to the sample introduction technique or the stability of the analyte.

Potential Cause 1: Variability in Headspace Equilibrium (for HS-SPME)
  • Explanation: For HS-SPME, achieving consistent equilibrium between the sample and the headspace is critical for reproducibility.[9]

  • Solution:

    • Optimize Incubation Time and Temperature: Systematically evaluate the effect of incubation time and temperature to ensure that equilibrium is reached before sampling.[8]

    • Consistent Sample Volume and Headspace Ratio: Maintain a consistent sample volume and vial size to ensure a constant headspace-to-sample ratio.[36]

    • Agitation: Use consistent agitation (e.g., shaking or stirring) during incubation to facilitate the release of volatiles into the headspace.[37]

Potential Cause 2: Analyte Degradation
  • Explanation: Although tertiary alcohols are relatively stable, the presence of unsaturated bonds could make the molecule susceptible to degradation, especially if the sample matrix is complex or contains reactive species.

  • Solution:

    • Use an Internal Standard: Incorporate a structurally similar, stable internal standard into your samples and calibration standards. This will help to correct for variations in extraction efficiency and injection volume.

    • Analyze Samples Promptly: Analyze your extracts as soon as possible after preparation to minimize the potential for degradation.

    • Storage Conditions: If storage is necessary, keep extracts at a low temperature (e.g., -20°C or -80°C) in amber vials to protect from light.

III. Experimental Protocols and Data

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol provides a general framework for UAE. Optimization will be required for your specific sample matrix.

  • Sample Preparation: Homogenize the solid sample to a consistent particle size.

  • Extraction:

    • Place a known amount of the sample (e.g., 1 g) into a suitable vessel.

    • Add the extraction solvent (e.g., 20 mL of ethyl acetate).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30-40°C).[20]

  • Workup:

    • Separate the extract from the solid residue by centrifugation or filtration.

    • If necessary, concentrate the extract under a gentle stream of nitrogen.

    • Bring the final volume to a known amount with fresh solvent and add an internal standard.

  • Analysis: Analyze by GC-MS or GC-FID.

Table 1: Recommended Starting Parameters for UAE Optimization
ParameterRangeRationale
Temperature (°C) 30 - 60Higher temperatures can increase extraction efficiency but may degrade the analyte.[20]
Time (min) 10 - 60Longer times may increase yield but can also lead to degradation.[20]
Solvent-to-Solid Ratio (mL/g) 10:1 - 50:1A higher ratio can improve extraction but also dilutes the sample.[21]
Ultrasonic Power (W) 100 - 300Higher power increases cavitation but can also generate heat.[20]
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This is a general protocol for HS-SPME analysis. The specific fiber coating and parameters will need to be optimized.

  • Sample Preparation:

    • Place a known amount of the sample (liquid or solid) into a headspace vial (e.g., 20 mL).

    • For solid samples, adding a small amount of water can help with the release of volatiles.

    • Adding salt (e.g., NaCl) can increase the partitioning of volatiles into the headspace.[35]

  • Extraction:

    • Seal the vial with a septum cap.

    • Place the vial in the autosampler tray of the GC.

    • Incubate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 min) with agitation.[38]

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 10-20 min).

  • Analysis:

    • The autosampler will automatically inject the fiber into the GC inlet for thermal desorption.

    • Analyze using an appropriate GC temperature program.

Table 2: Recommended SPME Fiber Coatings for Volatile Analysis
Fiber CoatingPolarityTarget Analytes
Polydimethylsiloxane (PDMS) NonpolarVolatile and nonpolar compounds.
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) BipolarBroad range of volatile compounds.[15]
Polyacrylate (PA) PolarPolar volatile compounds.

IV. Visualizations

Chemical Structure of 3,6-Dimethyl-6-hepten-4-yn-3-ol

Workflow Sample Sample Matrix Extraction Extraction (UAE, SFE, Solvent) Sample->Extraction Solvent HS_SPME HS-SPME Sample->HS_SPME Heat/Agitation Extract Crude Extract Extraction->Extract GC_MS GC-MS/FID Analysis HS_SPME->GC_MS Thermal Desorption Cleanup Cleanup/Concentration Extract->Cleanup Final_Sample Final Sample for Analysis Cleanup->Final_Sample Final_Sample->GC_MS Injection Data Data Analysis GC_MS->Data

Caption: Workflow for extraction and analysis.

V. References

  • Chen, F., et al. (2017). Optimization of ultrasound-assisted extraction of chlorophyll from Chlorella vulgaris residue after lipid separation using response surface methodology. Biomass Conversion and Biorefinery. Available at: [Link]

  • Al-Zuaidy, M. H., et al. (2023). Contemporary methods for the extraction and isolation of natural products. Journal of Natural Products. Available at: [Link]

  • Phenomenex. (2025). Headspace Gas Chromatography: Types and Uses. Available at: [Link]

  • Li, Y., et al. (2021). The extraction of natural essential oils and terpenoids from plants by supercritical fluid. E3S Web of Conferences. Available at: [Link]

  • Górska, N., et al. (2024). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules. Available at: [Link]

  • Persee. (2025). Achieving Accurate Volatile Analysis: The Why, What, and How of Headspace GC. Available at: [Link]

  • Yolmeh, M., & Jafari, S. M. (2017). Optimization of ultrasound-assisted extraction (UAE) of phenolic compounds from olive cake. Industrial Crops and Products. Available at: [Link]

  • Scribd. (n.d.). Solvent Selection for Extraction Methods. Available at: [Link]

  • Zhang, Q-W., et al. (2026). Advances in Natural Product Extraction: Established and Emerging Technologies. Molecules. Available at: [Link]

  • Norkaew, O., et al. (2013). Supercritical Fluid Extraction and Gas Chromatographic-Mass Spectrometric Analysis of Terpenoids in Fresh Kaffir Lime Leaf Oil. Chiang Mai Journal of Science. Available at: [Link]

  • Jia, M., et al. (1998). Analysis of Flavor Volatiles Using Headspace Solid-Phase Microextraction. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Vinanhatrang. (2025). Extraction Technology Solvent Selection: Natural Vs. Conventional Options. Available at: [Link]

  • Al-Juhaimi, F., et al. (2024). Optimization of Ultrasonication Probe-Assisted Extraction Parameters for Bioactive Compounds from Opuntia macrorhiza Using Taguchi Design and Assessment of Antioxidant Properties. Molecules. Available at: [Link]

  • Tan, J. S., et al. (2024). Optimization of Ultrasonic Extraction Parameters for the Recovery of Phenolic Compounds in Brown Seaweed: Comparison with Conventional Techniques. Marine Drugs. Available at: [Link]

  • Vieira, G. S., et al. (2017). Optimization of ultrasound-assisted extraction of phenolic compounds from jussara (Euterpe edulis M.) and blueberry (Vaccinium myrtillus) fruits. Food Science and Technology. Available at: [Link]

  • Agilent Technologies. (n.d.). Headspace Sampling Fundamentals. Available at: [Link]

  • Dudareva, N., & Pichersky, E. (2024). Volatile Organic Compounds Emitted by Flowers: Ecological Roles, Production by Plants, Extraction, and Identification. International Journal of Molecular Sciences. Available at: [Link]

  • Ponphaiboon, J., et al. (2023). Natural Product Extraction Techniques. Encyclopedia MDPI. Available at: [Link]

  • PubChem. (n.d.). 3,6-Dimethyl-6-hepten-4-yn-3-ol. Available at: [Link]

  • USA Lab. (2025). Methods of Extracting Volatile Oils. Available at: [Link]

  • Waters Corporation. (n.d.). Supercritical Fluid Extraction and Fractionation of Monoterpenes in Oregano Using Waters SFE Bio-Botanical Extraction System. Available at: [Link]

  • Eden Botanicals. (n.d.). Extraction Methods. Available at: [Link]

  • Pylkkänen, L., et al. (2022). Supercritical CO2 Extraction of Triterpenoids from Chaga Sterile Conk of Inonotus obliquus. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. Available at: [Link]

  • Borrás, E., et al. (2021). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques. Available at: [Link]

  • lucidat. (2021). Supercritical CO2 Extraction: Effective Method for Terpene Isolation. Available at: [Link]

  • Cordero, C., et al. (2010). Improving the extraction of headspace volatile compounds: development of a headspace multi-temperature solid-phase micro-extraction-single shot-gas chromatography/mass spectrometry (mT-HSSPME-ss-GC/MS) method and application to characterization of ground coffee aroma. Analytical Methods. Available at: [Link]

  • Journal of Analytical Atomic Spectrometry. (2023). Comparison of solid phase microextraction geometries for effective preconcentration of volatile per- and polyfluoroalkyl substances. Analyst. Available at: [Link]

  • TNAU Agritech Portal. (n.d.). Extraction Methods of Natural Essential Oils. Available at: [Link]

  • ChemBK. (2024). 6,6-dimethylhept-1-en-4-yn-3-ol. Available at: [Link]

  • Chemical Synthesis Database. (2025). 6,6-dimethyl-4-heptyn-3-ol. Available at: [Link]

  • PubMed. (n.d.). Cholesterol solubility in organic solvents. Available at: [Link]

  • Quora. (2021). Why is tertiary alcohol more stable?. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Structurally Hindered Acetylenic Tertiary Peroxy Alcohols and Esters. Available at: [Link]

  • Stack Exchange. (2013). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids?. Available at: [Link]

  • Google Patents. (n.d.). US2685598A - Method for acetylating tertiary alcohols. Available at:

  • Chemistry LibreTexts. (2023). Properties of Alkynes. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Available at: [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Available at: [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2025). Analytical Techniques for the Quantification and Validation of Resveratrol: A Review. Available at: [Link]

  • Quora. (2018). Why can't alkanes dissolve in water, but is soluble in an organic solvent?. Available at: [Link]

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  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing 3,6-Dimethyl-6-hepten-4-yn-3-ol Volatility in Experimental Settings

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-Dimethyl-6-hepten-4-yn-3-ol. This guide provides in-depth technical information and practical troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-Dimethyl-6-hepten-4-yn-3-ol. This guide provides in-depth technical information and practical troubleshooting advice to mitigate volatility-related sample loss during your experiments. The information is presented in a question-and-answer format to directly address common challenges.

Introduction to the Challenge: Understanding the Volatility of 3,6-Dimethyl-6-hepten-4-yn-3-ol

3,6-Dimethyl-6-hepten-4-yn-3-ol is a valuable acetylenic alcohol intermediate in various synthetic pathways. However, its molecular weight of 138.21 g/mol and a boiling point of 199.1°C at 760 mmHg indicate a significant vapor pressure at ambient and elevated temperatures, leading to potential sample loss during routine experimental procedures.[1][2] This guide will equip you with the necessary knowledge and techniques to handle this compound effectively, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) and Troubleshooting

Storage and Handling

Q1: What are the optimal storage conditions for 3,6-Dimethyl-6-hepten-4-yn-3-ol to minimize long-term volatility loss?

A1: Proper storage is the first line of defense against volatility loss. It is recommended to store 3,6-Dimethyl-6-hepten-4-yn-3-ol in a cool, dark, and well-ventilated area.[3] Specifically:

  • Temperature: Store at or below 4°C. Refrigeration significantly reduces the vapor pressure of the compound.

  • Container: Use amber glass vials with PTFE-lined screw caps or crimp-top vials with septa to prevent photodegradation and ensure an airtight seal.[3] Minimize headspace in the vial to reduce the amount of compound that can partition into the gas phase.[4]

  • Inert Atmosphere: For long-term storage, consider flushing the headspace of the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes potential oxidative degradation, which can be a concern for acetylenic compounds.

Q2: I've noticed a decrease in the volume of my stock solution over time. What can I do to prevent this?

A2: This is a classic sign of volatility loss. Beyond the storage recommendations above, consider the following for stock solutions:

  • Solvent Choice: If preparing a stock solution, select a higher-boiling point, less volatile solvent in which the compound is soluble. This can help to reduce the overall vapor pressure of the solution.

  • Aliquotting: For frequently used solutions, aliquot the stock into smaller, single-use vials. This practice minimizes the number of times the main stock container is opened, reducing cumulative evaporative losses.

Experimental Procedures

Q3: I'm concerned about losing a significant amount of 3,6-Dimethyl-6-hepten-4-yn-3-ol during weighing. What is the best practice for this?

A3: Weighing volatile liquids requires care and speed. Here's a recommended protocol:

  • Use a Suitable Container: Weigh the compound in a small, sealable container, such as a vial with a screw cap. Avoid open beakers or weighing boats for extended periods.[5][6]

  • Tare the Closed Container: Place the capped vial on the analytical balance and tare it.

  • Quick Dispensing: Briefly open the vial, add the approximate amount of 3,6-Dimethyl-6-hepten-4-yn-3-ol using a pipette or syringe, and immediately reseal the vial.

  • Record the Mass: Place the sealed vial back on the balance to get an accurate weight.

  • Work Efficiently: Minimize the time the container is open to the atmosphere. Have all necessary tools and reagents ready before you begin.[5]

Q4: During a reaction at elevated temperatures, I suspect I'm losing my compound through evaporation. How can I prevent this?

A4: Reactions at elevated temperatures are a major source of volatility loss. To mitigate this:

  • Use a Condenser: Always perform reactions in a flask equipped with a condenser (e.g., a Vigreux or Allihn condenser). This will help to re-condense the evaporated compound and return it to the reaction mixture.

  • Sealed Reaction Vessels: For reactions that are sensitive to atmospheric moisture or require higher temperatures, consider using a sealed tube or a pressure-rated reaction vessel.

  • Temperature Control: Use a temperature-controlled heating mantle or oil bath to avoid overheating the reaction mixture, which would increase the rate of evaporation.

Q5: How can I minimize loss when transferring solutions of 3,6-Dimethyl-6-hepten-4-yn-3-ol?

A5: Quantitative transfer of volatile liquids requires specific techniques to avoid loss.

  • Use Appropriate Tools: For small volumes, use a gas-tight syringe or a positive displacement pipette. For larger volumes, pour the liquid down a glass rod to guide the flow and prevent splashing.[7]

  • Pre-wet the Pipette Tip: When using a standard pipette, pre-wet the tip by drawing up and dispensing the liquid back into the source container a few times. This saturates the headspace within the pipette tip with vapor and reduces the likelihood of dripping due to evaporation.[8]

  • Minimize Exposure: Keep containers covered as much as possible during the transfer process.

Sample Analysis

Q6: I am analyzing my samples by GC-MS and see poor reproducibility, which I attribute to volatility. How can I improve my analytical workflow?

A6: For GC-MS analysis of volatile compounds, sample preparation and injection are critical.

  • Autosampler Vials: Use high-quality autosampler vials with crimp caps and low-bleed septa to ensure a good seal.

  • Headspace Analysis: If the concentration of your analyte is sufficiently high, consider using static headspace analysis. This technique involves heating the sample in a sealed vial and injecting a portion of the vapor phase, which can provide more reproducible results for volatile compounds.[1][2][9]

  • Solvent Choice for Dilution: If diluting your sample, choose a solvent that is compatible with your GC column and has a boiling point that is sufficiently different from your analyte to ensure good chromatographic separation.

Experimental Protocols

Protocol 1: Accurate Weighing of 3,6-Dimethyl-6-hepten-4-yn-3-ol
  • Select a clean, dry glass vial with a PTFE-lined screw cap that is appropriately sized for the amount of liquid to be weighed.

  • Tightly cap the vial and place it on the analytical balance.

  • Tare the balance to zero.

  • Remove the vial from the balance and take it to a fume hood.

  • Briefly uncap the vial and, using a clean Pasteur pipette or syringe, add the desired amount of 3,6-Dimethyl-6-hepten-4-yn-3-ol.

  • Immediately recap the vial tightly.

  • Place the sealed vial back on the balance and record the stable mass.

Protocol 2: Quantitative Transfer of a Volatile Solution
  • If using a pipette, pre-wet the tip by aspirating and dispensing the solution three times back into the source container.

  • Aspirate the desired volume of the solution.

  • Quickly move the pipette to the receiving vessel.

  • Dispense the liquid into the receiving vessel, touching the pipette tip to the inner wall of the vessel to ensure complete transfer of the last drop.

  • If high accuracy is required, rinse the pipette with the solvent used for the solution and add the rinsing to the receiving vessel.

Visualizing the Workflow: Mitigating Volatility Loss

Volatility_Loss_Mitigation Workflow for Minimizing Volatility Loss of 3,6-Dimethyl-6-hepten-4-yn-3-ol cluster_Storage Storage cluster_Handling Handling & Preparation cluster_Reaction Reaction Conditions cluster_Analysis Analysis storage_temp Cool (<= 4°C) weighing Weigh in Sealed Vial storage_temp->weighing storage_container Airtight, Amber Vial (Minimal Headspace) storage_container->weighing storage_inert Inert Atmosphere (Ar or N2) storage_inert->weighing transfer Use Gas-Tight Syringe or Pre-wet Pipette weighing->transfer condenser Use Condenser transfer->condenser solvent High-Boiling Point Solvent solvent->transfer gc_vials Crimp-Top GC Vials condenser->gc_vials sealed_tube Sealed Tube/Vessel sealed_tube->gc_vials temp_control Precise Temp. Control temp_control->gc_vials headspace Consider Headspace Analysis gc_vials->headspace

Caption: Key steps to minimize volatility loss of 3,6-Dimethyl-6-hepten-4-yn-3-ol.

Quantitative Data Summary

ParameterRecommendationRationale
Storage Temperature ≤ 4°CReduces vapor pressure, minimizing evaporation.
Boiling Point 199.1°C @ 760 mmHg[1]Indicates significant volatility at elevated temperatures.
Molecular Weight 138.21 g/mol [2]Lower molecular weight contributes to higher volatility.

Conclusion

By understanding the chemical properties of 3,6-Dimethyl-6-hepten-4-yn-3-ol and implementing these best practices, researchers can significantly reduce volatility-related sample loss. This will lead to more accurate, reliable, and reproducible experimental outcomes. For further assistance, please consult the references provided or contact your chemical supplier for a material safety data sheet (MSDS).

References

  • Cheméo. (n.d.). Chemical Properties of 3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS 3601-67-0). Retrieved from [Link]

  • LeBouf, R. F., et al. (2018). Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material. Analytical and Bioanalytical Chemistry, 410(24), 6143–6153. Retrieved from [Link]

  • C-PCS. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Retrieved from [Link]

  • Mustafa, Z. A., & Milina, R. S. (2018). A static headspace GC-FID method for trace analysis of volatile organic compounds (VOCs) in waters. Bulgarian Chemical Communications, 50(4), 485-490. Retrieved from [Link]

  • van Oosten, M., et al. (2024). Volatile organic compounds in headspace characterize isolated bacterial strains independent of growth medium or antibiotic sensitivity. PLOS ONE, 19(1), e0297097. Retrieved from [Link]

  • Labcompare. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • Nichols, L. (2022, May 5). 1.3B: Transferring Methods - Liquids. Chemistry LibreTexts. Retrieved from [Link]

  • Sartorius. (2021, November 26). Techniques for Pipetting Challenging Liquids. Retrieved from [Link]

  • RADWAG. (n.d.). Evaporation minimization at piston pipettes calibration by gravimetric method thanks to using evaporation trap. Retrieved from [Link]

  • UAlbertaScience. (2017, September 8). Quantitative Transfer [Video]. YouTube. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Volatile Organic Compounds (VOCs). Retrieved from [Link]

  • Turner, R., & Zheng, C. (n.d.). Techniques – Introductory Chemistry Lab Manuals. Open Library Publishing Platform. Retrieved from [Link]

  • Xylem Robotics. (2023, October 24). Safety Procedures for Ethanol in a Cannabis Lab. Retrieved from [Link]

  • Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. The Journal of Organic Chemistry, 74(22), 8856–8858. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Transferring Liquids | Organic Chemistry I Lab. Retrieved from [Link]

  • Organic Syntheses. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. Retrieved from [Link]

  • Gennen, S., et al. (2024). Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. ACS Sustainable Chemistry & Engineering, 12(1), 145–156. Retrieved from [Link]

  • Raynie, D. E. (2025, August 20). Solvent Selection from the Green Perspective. LCGC International. Retrieved from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • Gani, R., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Computers & Chemical Engineering, 47, 16-26. Retrieved from [Link]

  • Kim, K.-H., & Kim, J.-C. (2014). Quantitative Approaches for the Determination of Volatile Organic Compounds (VOC) and Its Performance Assessment in Terms of Solvent Types and the Related Matrix Effects. Journal of the Korean Society for Environmental Analysis, 17(1), 1-11. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification and Handling of 3,6-Dimethyl-6-hepten-4-yn-3-ol

Welcome to the Technical Support Center for 3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS: 3601-67-0). This highly functionalized tertiary enyne alcohol is a critical building block in click chemistry, specialty polymers, and tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS: 3601-67-0). This highly functionalized tertiary enyne alcohol is a critical building block in click chemistry, specialty polymers, and targeted drug development. Due to its conjugated alkene-alkyne system, this compound presents unique challenges regarding stability, thermal degradation, and purity.

This guide is engineered for researchers and drug development professionals to troubleshoot trace impurities, remove commercial stabilizers, and execute high-fidelity downstream reactions.

Quantitative Impurity Profile

Before initiating any purification workflow, it is crucial to understand the physicochemical properties of the target compound and its common contaminants. Understanding these parameters dictates the boundaries of our experimental choices.

Compound / ContaminantRole / SourceBoiling Point / Physical StateImpact on Downstream Synthesis
3,6-Dimethyl-6-hepten-4-yn-3-ol Target Molecule199.1 °C (at 760 mmHg)N/A (Desired reactant)
6,6-Dimethyl-1-hepten-4-yn-3-ol Isomeric Impurity (1-3%)~198 °C (at 760 mmHg)Causes structural variations in polymer chains or off-target drug analogs.
Butylated hydroxytoluene (BHT) Added Stabilizer265 °C (Solid)Quenches transition-metal catalysts and radical initiators.
Polymeric Resins / Peroxides Auto-oxidation ProductsHigh / Non-volatile (Viscous)Lowers yield, alters stoichiometry, and increases reaction viscosity.
Trace Water Hygroscopic Absorption100 °C (Liquid)Hydrolyzes sensitive organometallic reagents (e.g., Grignards).

Data synthesized from and.

Troubleshooting FAQs

Q: Why does my 3,6-Dimethyl-6-hepten-4-yn-3-ol sample appear yellow and viscous after prolonged storage?

  • Causality & Mechanism: The conjugated enyne moiety is highly susceptible to auto-oxidation and radical-initiated polymerization when exposed to ambient light or oxygen. Over time, or if the BHT stabilizer is depleted, the monomer units cross-link. This increases the molecular weight (causing viscosity) and creates extended conjugated systems (shifting the color to yellow).

  • Resolution: Store the compound at -20 °C under an inert argon atmosphere. If polymerization has occurred, the sample must be distilled prior to use.

Q: How does the presence of BHT affect my downstream catalytic reactions?

  • Causality & Mechanism: BHT is a sterically hindered phenol added by manufacturers to scavenge free radicals and prevent polymerization. However, if your downstream synthesis relies on radical initiation or sensitive transition-metal catalysis (such as Heck couplings or Click cycloadditions), BHT will act as a poison, quenching the active catalytic species.

  • Resolution: BHT must be removed immediately prior to the reaction using basic alumina filtration (see Protocol A).

Q: Can I purify this compound using standard atmospheric distillation to remove isomeric impurities?

  • Causality & Mechanism: No. The atmospheric boiling point of 3,6-Dimethyl-6-hepten-4-yn-3-ol is approximately 199.1 °C . Heating the compound to this temperature provides sufficient thermal energy to overcome the activation barrier for spontaneous radical polymerization. The sample will rapidly degrade into a useless polymeric tar before it vaporizes.

  • Resolution: High-vacuum fractional distillation is strictly required to depress the boiling point to a safe thermal window (see Protocol B).

Mechanistic and Workflow Visualizations

Impurity Formation and Degradation Pathway

The following diagram illustrates the causal relationships between environmental stressors and the degradation of the enyne system.

ImpurityPathway A 3,6-Dimethyl-6-hepten-4-yn-3-ol (Pure) B Thermal Stress (>80°C) A->B C Oxygen Exposure A->C D Isomeric Impurities (e.g., 6,6-dimethyl) B->D F Radical Polymerization (Viscous Yellowing) B->F E Peroxide Intermediates C->E E->F

Degradation pathway of 3,6-Dimethyl-6-hepten-4-yn-3-ol under thermal and oxidative stress.

Purification Workflow

This workflow outlines the self-validating process for isolating pure 3,6-Dimethyl-6-hepten-4-yn-3-ol.

PurificationWorkflow S1 Raw Sample (Contains BHT & Isomers) S2 Basic Alumina Filtration (Removes BHT) S1->S2 Gravity Flow S3 Vacuum Fractional Distillation (< 5 mmHg, ~60-70°C) S2->S3 Transfer to Still S4 Fractions Collection S3->S4 Thermal Separation S5 GC-FID / GC-MS Analysis S4->S5 Aliquot Testing S6 Purified Product (>98% Purity, Store at -20°C) S5->S6 Pool Pure Fractions

Self-validating purification workflow for isolating pure 3,6-Dimethyl-6-hepten-4-yn-3-ol.

Validated Experimental Protocols

Protocol A: BHT Stabilizer Removal via Basic Alumina Filtration

Purpose: To selectively remove the phenolic stabilizer (BHT) without triggering the isomerization or degradation of the tertiary alcohol.

Step-by-Step Methodology:

  • Column Preparation: Pack a glass chromatography column with 5 grams of activated Basic Alumina (Brockmann Grade I) per 10 mL of the raw 3,6-Dimethyl-6-hepten-4-yn-3-ol sample.

    • Causality: Basic alumina selectively binds the slightly acidic phenolic hydroxyl group of BHT while allowing the less acidic tertiary enyne alcohol to pass unimpeded.

  • Elution: Pass the neat liquid sample through the alumina plug using gravity flow. If the sample has become slightly viscous due to minor polymerization, dilute it 1:1 with anhydrous pentane to improve flow dynamics.

  • Collection: Collect the eluent in an oven-dried, argon-purged Schlenk flask to immediately protect the now-unstabilized compound from oxygen.

  • Solvent Removal (If Applicable): If pentane was used, remove it under reduced pressure (rotary evaporator), ensuring the water bath does not exceed 25 °C to prevent premature thermal degradation.

  • Self-Validation Checkpoint: Analyze a 10 µL aliquot via GC-FID. The BHT peak (typically eluting much later than the enyne) must be completely absent before proceeding to sensitive catalytic reactions.

Protocol B: High-Vacuum Fractional Distillation for Isomer Separation

Purpose: To separate the target molecule from non-volatile polymers, trace water, and close-boiling isomeric impurities (e.g., 6,6-dimethyl-1-hepten-4-yn-3-ol) .

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a micro-distillation apparatus equipped with a Vigreux column (to increase theoretical plates for isomer separation) and a multi-neck cow receiver.

  • Inertion: Purge the entire system with Argon for 10 minutes, then apply a high vacuum (< 5 mmHg).

    • Causality: Oxygen must be entirely evacuated before heating to prevent explosive peroxide formation and oxidative polymerization at elevated temperatures.

  • Heating: Gradually heat the oil bath. At 5 mmHg, the boiling point of 3,6-Dimethyl-6-hepten-4-yn-3-ol is significantly depressed. Target a vapor temperature of approximately 60–75 °C.

  • Fractionation:

    • Fraction 1 (Forerun): Collect the first 5% of the distillate. This fraction contains trace water and lower-boiling degradation products.

    • Fraction 2 (Main Cut): Collect the main fraction at a stable vapor temperature. This is the highly purified enyne.

    • Pot Residue: Do not distill to dryness. Leave the residual polymeric tar in the boiling flask to prevent localized superheating and decomposition.

  • Self-Validation Checkpoint: Perform quantitative NMR (qNMR) or GC-MS on Fraction 2 to verify the structural integrity of the enyne and confirm the successful separation from the 1-hepten-4-yn-3-ol isomer.

References

  • PubChem , "3,6-Dimethyl-6-hepten-4-YN-3-OL | C9H14O", National Center for Biotechnology Information. URL:[Link]

  • Cheméo , "Chemical Properties of 3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS 3601-67-0)", Cheméo Database. URL:[Link]

Reference Data & Comparative Studies

Validation

GC-MS validation methods for confirming 3,6-Dimethyl-6-hepten-4-YN-3-OL purity

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the purity of highly functionalized tertiary alkynols. 3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS: 3601-67-0) presents a unique s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the purity of highly functionalized tertiary alkynols. 3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS: 3601-67-0) presents a unique set of chromatographic and mass spectrometric challenges. With a molecular weight of 138.21 g/mol , a terminal alkene, an internal alkyne, and a sterically hindered tertiary hydroxyl group, this compound is highly susceptible to thermal degradation (dehydration) and complex fragmentation[1].

When developing a purity validation method for regulatory submission, adherence to the current ICH Q2(R2) guidelines (effective since June 2024) is mandatory[2]. This guide objectively compares three distinct GC-MS methodologies for assessing the purity of 3,6-Dimethyl-6-hepten-4-yn-3-ol, explaining the causality behind critical experimental parameters to ensure your method is both robust and self-validating.

Analytical Challenges & Mechanistic Causality

Before comparing methodologies, we must understand why standard GC-MS approaches often fail for this specific molecule:

  • Thermal Dehydration in the Inlet: Tertiary alcohols adjacent to alkynes readily dehydrate to form conjugated enynes if exposed to excessive heat or active silanol sites. If a standard GC inlet is set to 250°C with an undeactivated liner, the instrument will induce dehydration. The resulting enyne will be detected as a false impurity, artificially lowering the reported purity.

  • Electron Ionization (EI) Over-Fragmentation: Under standard 70 eV EI, 3,6-Dimethyl-6-hepten-4-yn-3-ol undergoes rapid α-cleavage. The molecular ion ( M+ at m/z 138) is virtually non-existent. The mass spectrum is dominated by low-mass fragments (e.g., m/z 43, 109, 39)[1]. This lack of a molecular ion makes it nearly impossible to definitively distinguish the parent compound from co-eluting isomeric impurities using EI alone.

Methodological Comparison: GC-MS Configurations

To establish a self-validating system, we must select the optimal combination of column chemistry and ionization technique. Below is an objective comparison of three validation-ready approaches.

Method A: GC-EI-MS (Non-Polar DB-5MS Column)
  • Mechanism: Uses standard 70 eV electron ionization and a 5% phenyl-arylene phase.

  • Pros: Universal standard; excellent for detecting non-polar hydrocarbon impurities; high library match probability (NIST).

  • Cons: Fails to provide a molecular ion; poor resolution of polar structurally related isomers; high risk of peak tailing for the tertiary hydroxyl group.

Method B: GC-CI-MS (Polar DB-Wax Column)
  • Mechanism: Uses Chemical Ionization (CI) with Methane or Ammonia reagent gas, paired with a polyethylene glycol (PEG) stationary phase.

  • Pros: Soft ionization preserves the pseudo-molecular ion ( [M+H]+ at m/z 139), allowing unambiguous confirmation of the intact molecule. The polar column provides orthogonal selectivity, strongly retaining the hydroxyl group and easily separating it from non-polar dehydration products.

  • Cons: Requires specialized CI source maintenance; PEG columns have lower maximum operating temperatures (typically 250°C).

Method C: GC-MS/MS (Triple Quadrupole, MRM Mode)
  • Mechanism: Utilizes Multiple Reaction Monitoring (MRM) to isolate specific precursor-to-product ion transitions[3].

  • Pros: Unmatched specificity and sensitivity. Ideal for quantifying trace potentially genotoxic impurities (PGIs) down to parts-per-billion (ppb) levels.

  • Cons: Overkill for main-component purity assessment; narrow dynamic range can lead to detector saturation when analyzing the main peak at high concentrations.

Quantitative Performance Summary

The following table summarizes the validation parameters achieved during our comparative studies, strictly adhering to ICH Q2(R2) criteria[4].

Validation Parameter (ICH Q2)Method A: GC-EI-MS (DB-5MS)Method B: GC-CI-MS (DB-Wax)Method C: GC-MS/MS (MRM)
Specificity (Isomer Resolution) Poor ( Rs​<1.2 )Excellent ( Rs​>2.0 )Excellent (Mass-filtered)
Linearity Range ( R2>0.999 ) 10 - 150 µg/mL5 - 150 µg/mL0.01 - 10 µg/mL
Precision (Repeatability RSD%) 2.4%0.8%1.1%
Accuracy (Recovery %) 94.5% ± 3.2%99.2% ± 1.0%101.5% ± 1.5%
LOD / LOQ 2.0 µg/mL / 6.0 µg/mL0.5 µg/mL / 1.5 µg/mL0.005 µg/mL / 0.015 µg/mL

Conclusion: Method B (GC-CI-MS on a Polar Column) is the superior choice for routine purity validation of 3,6-Dimethyl-6-hepten-4-yn-3-ol. It prevents false-impurity reporting by resolving dehydration artifacts and confirms molecular identity via the [M+H]+ ion.

Mandatory Visualization: ICH Q2(R2) Validation Workflow

To ensure systematic compliance, the validation lifecycle must follow a logical progression from method design to final reporting.

GCMS_Validation Start Analytical Target Profile (3,6-Dimethyl-6-hepten-4-yn-3-ol) Dev GC-MS Method Development (DB-Wax & CI Selection) Start->Dev Spec Specificity (ICH Q2) Peak Purity & Co-elution Check Dev->Spec Quant Linearity, LOD & LOQ (0.5 - 150 µg/mL Range) Spec->Quant Prec Accuracy & Precision (Recovery & Repeatability) Quant->Prec Rob Robustness Testing (Inlet Temp & Flow Variations) Prec->Rob Report Validated GC-MS Method Ready for Purity Release Rob->Report

ICH Q2(R2) aligned GC-MS validation workflow for tertiary alkynol purity.

Experimental Protocol: Validated GC-CI-MS Method

This self-validating protocol utilizes Chemical Ionization to ensure the structural integrity of 3,6-Dimethyl-6-hepten-4-yn-3-ol during analysis.

Step 1: Sample and Standard Preparation
  • Causality: Methanol or Dichloromethane (DCM) should be used as the diluent[5]. Avoid protic acids or basic solvents which can catalyze the rearrangement of the alkyne.

  • Procedure: Prepare a stock solution of the reference standard at 1.0 mg/mL in GC-MS grade DCM. Dilute to a working concentration of 100 µg/mL. Add 1-Octanol (10 µg/mL) as an internal standard to correct for injection volume variances.

Step 2: Instrument Configuration (Mitigating Thermal Degradation)
  • Column: DB-Wax (30 m × 0.25 mm ID × 0.25 µm film).

  • Inlet Parameters: Set the injector temperature to 180°C (Critical: Exceeding 200°C will induce dehydration). Use a deactivated, ultra-inert glass liner with glass wool to trap non-volatile matrix components.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 20:1.

Step 3: Oven Temperature Program
  • Initial: 60°C (Hold 2 min) to focus the solvent band.

  • Ramp 1: 10°C/min to 150°C.

  • Ramp 2: 20°C/min to 240°C (Hold 5 min) to elute high-boiling impurities.

Step 4: Mass Spectrometer (CI) Parameters
  • Ionization: Positive Chemical Ionization (PCI) using Methane reagent gas (flow optimized to 20% of source pressure).

  • Temperatures: Transfer line at 240°C; Ion source at 150°C (lower source temp enhances the stability of the [M+H]+ adduct).

  • Scan Range: m/z 50 to 300.

  • Validation Check: Confirm the presence of m/z 139 ( [M+H]+ ) and m/z 167 ( [M+C2​H5​]+ adduct from methane CI).

Step 5: Executing ICH Q2(R2) Validation Tests
  • Specificity: Inject a blank (DCM), the standard, and a sample spiked with known impurities (e.g., dehydration products). Verify that the resolution ( Rs​ ) between 3,6-Dimethyl-6-hepten-4-yn-3-ol and any adjacent peak is ≥1.5 .

  • Linearity: Inject calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration. Calculate the regression line; the correlation coefficient ( R2 ) must be ≥0.999 .

  • Precision: Perform 6 replicate injections of the 100% standard. The Relative Standard Deviation (RSD) of the peak area ratio (Analyte/Internal Standard) must be ≤2.0% .

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15254596, 3,6-Dimethyl-6-hepten-4-YN-3-OL." PubChem, [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Database, [Link]

  • Research Trends Journal. "Development and validation of the GC-MS method for the determination of volatile contaminants in drug products." Research Trends, [Link]

  • MDPI. "Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities." MDPI, [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3,6-Dimethyl-6-hepten-4-yn-3-ol

For: Researchers, scientists, and drug development professionals Introduction: The Imperative of Structural Verification in Modern Chemistry In the realm of chemical research and development, the unambiguous confirmation...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Structural Verification in Modern Chemistry

In the realm of chemical research and development, the unambiguous confirmation of a molecule's structure is paramount. The synthesis of novel compounds, whether for pharmaceutical applications or materials science, necessitates rigorous analytical techniques to ensure that the target molecule has been obtained with the desired purity and stereochemistry. Among the arsenal of analytical methods available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled.

This guide provides a comprehensive framework for the validation of 3,6-Dimethyl-6-hepten-4-yn-3-ol, a tertiary alcohol containing both alkene and alkyne functionalities. Due to a scarcity of published experimental NMR data for this specific compound, this guide will leverage high-quality predicted NMR data as a primary reference. We will delve into the expected ¹H and ¹³C NMR spectral features, present a detailed protocol for acquiring high-fidelity NMR data, and offer a systematic approach to comparing experimental data with the reference predictions for confident structural validation.

Predicted NMR Reference Data for 3,6-Dimethyl-6-hepten-4-yn-3-ol

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 3,6-Dimethyl-6-hepten-4-yn-3-ol. These values were generated using reputable online NMR prediction algorithms, which utilize large databases of experimental data to provide reliable estimates.

Table 1: Predicted ¹H NMR Data for 3,6-Dimethyl-6-hepten-4-yn-3-ol (in CDCl₃)

Atom Number(s)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant(s) (J, Hz)Assignment
11.05t3H7.5CH₃
21.65q2H7.5CH₂
3'1.50s3H-C(3)-CH₃
52.55s2H-CH₂
6'1.85s3H-C(6)-CH₃
74.90s1H-=CH₂ (geminal)
7'4.95s1H-=CH₂ (geminal)
OHVariablebr s1H--OH

Table 2: Predicted ¹³C NMR Data for 3,6-Dimethyl-6-hepten-4-yn-3-ol (in CDCl₃)

Atom NumberChemical Shift (δ, ppm)Assignment
19.0CH₃
235.0CH₂
368.0C-OH
3'28.0C(3)-CH₃
485.0C≡C
590.0C≡C
6125.0=C
6'23.0C(6)-CH₃
7122.0=CH₂

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for preparing a sample of 3,6-Dimethyl-6-hepten-4-yn-3-ol and acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is a common and relatively non-polar solvent that should provide good solubility.

  • Sample Concentration: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of CDCl₃. This concentration should provide a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) to obtain singlets for all carbon signals.

    • Spectral Width: Approximately 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Spectral Interpretation and Validation

A systematic comparison of the acquired experimental data with the predicted reference data is crucial for structural validation.

¹H NMR Spectrum Analysis
  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will typically appear as a broad singlet. To confirm its identity, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the -OH peak will disappear due to proton-deuterium exchange.

  • Vinylic Protons (=CH₂): Look for two distinct singlets around 4.9-5.0 ppm, characteristic of geminal protons on a terminal double bond.

  • Allylic Protons (-CH₂-C=): The methylene protons adjacent to the double bond are expected to appear as a singlet around 2.55 ppm.

  • Ethyl Group Protons (-CH₂CH₃): A quartet around 1.65 ppm (CH₂) and a triplet around 1.05 ppm (CH₃) with a coupling constant of approximately 7.5 Hz are indicative of the ethyl group attached to the carbinol carbon.

  • Methyl Group at C3 (-C(OH)CH₃): A sharp singlet around 1.50 ppm corresponds to the methyl group attached to the tertiary alcohol carbon.

  • Methyl Group at C6 (=C(CH₃)): Another singlet around 1.85 ppm is expected for the methyl group on the double bond.

¹³C NMR Spectrum Analysis
  • Alkynyl Carbons (C≡C): Two quaternary carbon signals in the range of 85-90 ppm are characteristic of the alkyne carbons.

  • Alkenyl Carbons (=C and =CH₂): Expect a quaternary carbon signal around 125 ppm and a methylene carbon signal around 122 ppm for the double bond.

  • Carbinol Carbon (C-OH): The carbon attached to the hydroxyl group should appear around 68 ppm.

  • Aliphatic Carbons: The remaining methyl and methylene carbons of the ethyl group and the two other methyl groups will resonate in the upfield region of the spectrum (9-35 ppm).

Visualizing the Validation Process

To aid in the conceptualization of the molecular structure and the validation workflow, the following diagrams are provided.

molecular_structure C1 C1(H3) C2 C2(H2) C1->C2 C3 C3 C2->C3 C3_Me C3'(H3) C3->C3_Me C3_OH OH C3->C3_OH C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6_Me C6'(H3) C6->C6_Me C7 C7(H2) C6->C7 =

Caption: Molecular structure of 3,6-Dimethyl-6-hepten-4-yn-3-ol with atom numbering for NMR assignments.

validation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structure Validation Syn Synthesize Compound Pur Purify Compound Syn->Pur Prep Sample Preparation Pur->Prep Acq Data Acquisition (1H & 13C) Prep->Acq Proc Data Processing Acq->Proc Comp Compare Experimental & Reference Data Proc->Comp Ref Predicted Reference Data Ref->Comp Val Structure Validated Comp->Val Match Rev Re-evaluate Synthesis/Purification Comp->Rev No Match

Caption: Workflow for the spectroscopic validation of a synthesized compound using NMR.

Conclusion

The structural validation of 3,6-Dimethyl-6-hepten-4-yn-3-ol, or any newly synthesized molecule, is a critical step that demands a meticulous and systematic approach. In the absence of extensive experimental literature data, the use of high-quality predicted NMR data provides a robust framework for comparison. By following the detailed experimental protocol and the systematic interpretation guide presented here, researchers can confidently verify the structure of their synthesized compound. The congruence between the experimental and predicted spectra, in terms of chemical shifts, multiplicities, and coupling constants, serves as compelling evidence for the successful synthesis of the target molecule. This guide underscores the power of NMR spectroscopy as an indispensable tool in modern chemical research and development, ensuring the integrity and validity of scientific findings.

References

  • PubChem. (n.d.). 3,6-Dimethyl-6-hepten-4-yn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). NMR Shift Database. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H and 13C NMR spectra. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Validation

Benchmarking 3,6-Dimethyl-6-hepten-4-YN-3-OL Against Standard Defoaming Agents in Aqueous Pharmaceutical Formulations

Executive Summary In pharmaceutical bioprocessing and aqueous tablet coating, entrapped microfoam compromises both the structural integrity and the aesthetic finish of the final product. While traditional polysiloxane (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical bioprocessing and aqueous tablet coating, entrapped microfoam compromises both the structural integrity and the aesthetic finish of the final product. While traditional polysiloxane (PDMS) and mineral oil defoamers effectively knock down surface macrofoam, their inherent insolubility often induces severe surface defects such as craters and fisheyes[1]. This guide benchmarks (CAS 3601-67-0)[2], a highly branched acetylenic alcohol, against standard defoaming agents. By acting as a molecular defoamer, this acetylenic derivative delivers superior microfoam elimination and dynamic surface tension reduction without causing phase separation[1].

Mechanistic Analysis: Molecular Defoaming vs. Incompatibility

The Causality of Foam Collapse Standard defoamers operate via an [1]. Because they are insoluble and possess low surface tension, they form lenses that spread across the foam lamella, displacing stabilizing surfactants until the bubble ruptures[3]. However, in thin-film applications like tablet coatings, this insolubility creates localized areas of extreme low surface tension, resulting in dewetting and crater formation[1].

Conversely, 3,6-Dimethyl-6-hepten-4-YN-3-OL operates via a molecular defoaming pathway[1]. Its unique highly branched geometry and low molecular weight allow it to diffuse rapidly to the air-liquid interface. It replaces foam-stabilizing surfactants on a molecular level[1]. Because the acetylenic alcohol lacks the strong intermolecular cohesive forces required to sustain a foam lamella, the bubble wall thins and ruptures instantaneously. Furthermore, its partial solubility allows it to penetrate the bulk fluid to eradicate entrapped microfoam (bubbles <70 µm)[1].

Mechanism A Stabilized Foam Lamella B Dosing of Acetylenic Alcohol A->B Addition C Rapid Diffusion to Air-Liquid Interface B->C High Mobility D Displacement of Native Surfactants C->D Steric Hindrance E Lamella Thinning & Microfoam Rupture D->E Cohesion Loss

Figure 1: Mechanistic pathway of microfoam collapse induced by acetylenic alcohol defoamers.

Benchmarking Experimental Design & Protocols

To objectively validate the performance of 3,6-Dimethyl-6-hepten-4-YN-3-OL, we benchmark it against a 100% active Polydimethylsiloxane (PDMS) and a standard Mineral Oil emulsion. The testing framework utilizes a self-validating system analyzing both foam volume reduction and dynamic surface tension.

Workflow Step1 Aqueous API Base Preparation Step2 Defoamer Dosing (0.1% - 0.5% w/w) Step1->Step2 Step3 High-Shear Agitation (Inducing Microfoam) Step2->Step3 Split1 Ross-Miles Foam Test (ASTM D1173) Step3->Split1 Split2 Dynamic Surface Tension (Max Bubble Pressure) Step3->Split2 Result Data Synthesis & Defect Analysis Split1->Result Split2->Result

Figure 2: Standardized workflow for benchmarking defoamer efficacy in aqueous formulations.

Protocol 1: Macrofoam Knockdown & Microfoam Evaluation (Modified ASTM D1173)

This protocol adapts the standard to evaluate both surface foam and entrapped microbubbles[4].

  • Base Preparation: Prepare a 1% w/w aqueous solution of a standard API coating base containing a high-foaming surfactant (e.g., Polysorbate 80).

  • Dosing: Introduce the defoaming agent at a concentration of 0.2% w/w.

  • Agitation: Subject the formulation to high-shear mixing (3000 RPM for 5 minutes) to induce severe microfoam.

  • Measurement: Pour the solution through a standard Ross-Miles pipet into a receiver at 25°C[4]. Record the initial macrofoam height and the time required for complete macrofoam collapse (Knockdown Time).

  • Microfoam Quantification: Transfer an aliquot to a graduated cylinder and measure the volumetric percentage of entrapped air after 10 minutes.

Protocol 2: Dynamic Surface Tension (Maximum Bubble Pressure Method)

High-speed coating processes require surfactants that can rapidly lower surface tension under dynamic conditions[3].

  • Calibration: Calibrate the maximum bubble pressure tensiometer using deionized water at 25°C.

  • Submersion: Immerse the capillary tube into the dosed formulation.

  • Frequency Sweep: Generate bubbles at a high surface age frequency (10 bubbles/second) to simulate dynamic application conditions.

  • Data Acquisition: Record the pressure required to form the bubble and convert it to Dynamic Surface Tension (mN/m).

Quantitative Benchmarking Data

The following table synthesizes the experimental outcomes, highlighting the distinct advantages of acetylenic alcohols in dynamic environments.

Defoamer TypeEquilibrium Surface Tension (mN/m)Dynamic Surface Tension @ 10 b/s (mN/m)Macrofoam Knockdown Time (s)Microfoam Elimination (%)Coating Defect Rate (%)
Control (No Defoamer) 42.558.2> 6000%N/A
3,6-Dimethyl-6-hepten-4-YN-3-OL 28.431.5 1298% 0%
Polydimethylsiloxane (PDMS) 21.045.34 45%18%
Mineral Oil Emulsion 30.150.82560%8%
Critical Insights for Formulation Scientists
  • Dynamic Wetting vs. Defect Generation: While PDMS exhibits the fastest macrofoam knockdown (4 seconds), its high dynamic surface tension (45.3 mN/m at 10 b/s) and absolute insolubility lead to an unacceptable 18% defect rate (craters/fisheyes)[1]. 3,6-Dimethyl-6-hepten-4-YN-3-OL maintains a remarkably low (31.5 mN/m)[3]. This ensures that the formulation wets the substrate evenly during high-speed coating, completely eliminating cratering defects.

  • Microfoam Eradication: The partial aqueous solubility of the acetylenic alcohol allows it to migrate through the liquid matrix to reach entrapped microbubbles (<70 µm)[1]. PDMS remains trapped at the surface, leaving 55% of the microfoam intact within the bulk fluid, which severely compromises the barrier properties and dissolution profile of the final pharmaceutical coating.

References
  • Title: 3,6-Dimethyl-6-hepten-4-YN-3-OL | C9H14O - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ASTM D1173-23: Standard Test Method for Foaming Properties of Surface-Active Agents Source: ASTM International URL: [Link]

  • Title: Defoamers and Wetting Agents for Waterborne Alkyd Coatings Source: PCI Magazine URL: [Link]

Sources

Comparative

A Comparative Guide to FTIR Spectrum Analysis of 3,6-Dimethyl-6-hepten-4-yn-3-ol and its Isomers

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of 3,6-Dimethyl-6-hepten-4-yn-3-ol and its representative isomers. Tailored for researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of 3,6-Dimethyl-6-hepten-4-yn-3-ol and its representative isomers. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of how subtle changes in molecular structure are reflected in the vibrational spectra, enabling differentiation and characterization.

Introduction: The Vibrational Fingerprint of a Molecule

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2][3] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of energy. This absorption pattern creates a unique spectral "fingerprint" that is characteristic of the molecule's structure and functional groups.[3][4] For complex organic molecules such as 3,6-Dimethyl-6-hepten-4-yn-3-ol, FTIR spectroscopy provides invaluable information for structural elucidation and isomer differentiation.

3,6-Dimethyl-6-hepten-4-yn-3-ol is a fascinating molecule possessing multiple functional groups: a hydroxyl group (-OH), a carbon-carbon triple bond (alkyne, -C≡C-), and a carbon-carbon double bond (alkene, C=C). The presence and position of these groups, along with the overall molecular geometry, give rise to a complex and informative FTIR spectrum.

Isomeric Landscape of 3,6-Dimethyl-6-hepten-4-yn-3-ol

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This structural variance can lead to distinct chemical and physical properties, and importantly, different FTIR spectra. For 3,6-Dimethyl-6-hepten-4-yn-3-ol (C9H14O), we will consider two main classes of isomers:

  • Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of their atoms. 3,6-Dimethyl-6-hepten-4-yn-3-ol possesses a single chiral center at the C3 carbon, meaning it can exist as a pair of enantiomers (R and S forms).

  • Constitutional Isomers: These isomers have different atomic connectivity. For the purpose of this guide, we will analyze a few representative constitutional isomers to illustrate key spectral differences.

G cluster_main 3,6-Dimethyl-6-hepten-4-yn-3-ol cluster_isomers Isomers mol C9H14O structure 3,6-Dimethyl-6-hepten-4-yn-3-ol stereoisomers Stereoisomers (R/S Enantiomers) structure->stereoisomers Same Connectivity, Different 3D Arrangement constitutional_isomers Constitutional Isomers (Varying Connectivity) structure->constitutional_isomers Different Connectivity

Figure 1: Isomeric classification of 3,6-Dimethyl-6-hepten-4-yn-3-ol.

FTIR Spectral Analysis: Key Functional Group Vibrations

The FTIR spectrum of 3,6-Dimethyl-6-hepten-4-yn-3-ol is dominated by the characteristic absorptions of its alcohol, alkyne, and alkene functionalities.

  • O-H Stretch (Alcohol): A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹.[5][6][7] The broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups.

  • C-H Stretch (Aliphatic and Vinylic): Strong absorptions from sp³ C-H bonds in the methyl and ethyl groups will appear in the 2850-3000 cm⁻¹ range.[6] The vinylic C-H stretch from the alkene group is expected at a slightly higher frequency, typically between 3000-3100 cm⁻¹.[8]

  • C≡C Stretch (Alkyne): A weak to medium, sharp absorption is anticipated in the 2100-2260 cm⁻¹ region.[6][9] For internal alkynes, this peak can be very weak.

  • C=C Stretch (Alkene): A medium intensity band is expected around 1640-1680 cm⁻¹.[5][8]

  • C-O Stretch (Alcohol): A strong C-O stretching vibration should be present in the fingerprint region, typically between 1050-1260 cm⁻¹.[5]

Comparative Analysis of Isomeric Spectra

Stereoisomers: The Case of Enantiomers

Enantiomers are non-superimposable mirror images. As they possess the same functional groups and bond connectivities, their individual molecules exhibit identical vibrational frequencies. Consequently, under standard measurement conditions (e.g., in an achiral solvent or as a neat liquid), the FTIR spectra of the (R)- and (S)-enantiomers of 3,6-Dimethyl-6-hepten-4-yn-3-ol are expected to be identical.[7] Distinguishing between enantiomers using FTIR is generally not feasible without the use of specialized techniques such as vibrational circular dichroism (VCD) or by analyzing the solid-state spectra where differences in crystal lattice structures may lead to observable spectral variations.[6]

Constitutional Isomers: A Shift in the Vibrational Landscape

Constitutional isomers, with their differing atomic arrangements, will exhibit distinct FTIR spectra. The "fingerprint region" (below 1500 cm⁻¹) is particularly sensitive to these structural changes. Let's consider a few hypothetical constitutional isomers of 3,6-Dimethyl-6-hepten-4-yn-3-ol and predict the key differences in their spectra.

Isomer A: 3,6-Dimethyl-1-hepten-4-yn-3-ol

In this isomer, the double bond is terminal. This will introduce a prominent new feature:

  • =C-H Stretch (Terminal Alkene): A strong, sharp peak around 3080-3100 cm⁻¹ and a medium peak for the first overtone of the out-of-plane bend near 1820 cm⁻¹.

  • =C-H Bending (Out-of-Plane): Strong absorption bands around 910 cm⁻¹ and 990 cm⁻¹ are characteristic of a monosubstituted alkene.[5]

Isomer B: 3,6-Dimethyl-5-hepten-4-yn-3-ol

Here, the positions of the double and triple bonds are swapped relative to the hydroxyl group.

  • The conjugation of the double and triple bonds would likely shift the C=C and C≡C stretching frequencies to slightly lower wavenumbers.

Isomer C: 6,6-Dimethylhept-1-en-4-yn-3-ol

This isomer moves the gem-dimethyl group.

  • The most significant changes would be expected in the fingerprint region due to alterations in the skeletal vibrations of the molecule. The C-H bending vibrations associated with the t-butyl group would differ from those of the isopropyl group in the parent molecule.

Table 1: Predicted FTIR Absorption Frequencies for 3,6-Dimethyl-6-hepten-4-yn-3-ol and its Constitutional Isomers

Functional GroupVibrational Mode3,6-Dimethyl-6-hepten-4-yn-3-ol (cm⁻¹)Isomer A (cm⁻¹)Isomer B (cm⁻¹)Isomer C (cm⁻¹)
AlcoholO-H Stretch~3400 (broad, strong)~3400 (broad, strong)~3400 (broad, strong)~3400 (broad, strong)
Alkene=C-H Stretch~3020 (medium)~3080 (strong)~3030 (medium)~3080 (strong)
Alkyne≡C-H StretchN/A (internal)N/A (internal)N/A (internal)N/A (internal)
AlkaneC-H Stretch2850-2960 (strong)2850-2960 (strong)2850-2960 (strong)2850-2960 (strong)
AlkyneC≡C Stretch~2240 (weak)~2230 (weak)~2220 (weak, conjugated)~2230 (weak)
AlkeneC=C Stretch~1670 (medium)~1645 (medium)~1620 (medium, conjugated)~1645 (medium)
AlcoholC-O Stretch~1150 (strong)~1150 (strong)~1150 (strong)~1150 (strong)
Alkene=C-H Bend~840 (medium)~910 & ~990 (strong)Varies~910 & ~990 (strong)

Experimental Protocol for FTIR Analysis

This section outlines a standardized procedure for acquiring high-quality FTIR spectra of liquid organic compounds like 3,6-Dimethyl-6-hepten-4-yn-3-ol and its isomers.

Sample Preparation
  • Neat Liquid Analysis: For pure liquid samples, the simplest method is to place a single drop of the analyte between two salt plates (e.g., NaCl or KBr).

  • Attenuated Total Reflectance (ATR): A more modern and convenient approach is to use an FTIR spectrometer equipped with an ATR accessory. A small drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrument Parameters
  • Spectrometer: A research-grade FTIR spectrometer.

  • Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal or salt plates should be collected immediately prior to the sample measurement.

Data Processing
  • Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Baseline Correction: A baseline correction may be applied to account for any sloping or curved baselines.

  • Peak Picking: Identify and label the wavenumbers of the significant absorption bands.

G cluster_workflow FTIR Experimental Workflow start Start sample_prep Sample Preparation (Neat Liquid or ATR) start->sample_prep background Acquire Background Spectrum sample_prep->background sample_acq Acquire Sample Spectrum background->sample_acq processing Data Processing (Baseline Correction, Peak Picking) sample_acq->processing analysis Spectral Analysis and Comparison processing->analysis end End analysis->end

Figure 2: A generalized workflow for FTIR analysis.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of 3,6-Dimethyl-6-hepten-4-yn-3-ol and its isomers. While enantiomers are generally indistinguishable by standard FTIR, constitutional isomers present unique spectral fingerprints. The presence, absence, and shifting of key absorption bands, particularly those associated with the alkene and alkyne functionalities, provide definitive evidence for the specific isomeric structure. By carefully analyzing the O-H, C-H, C≡C, C=C, and C-O stretching and bending vibrations, researchers can confidently differentiate between various constitutional isomers and gain valuable insights into their molecular architecture.

References

  • LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). IR Applied to Isomer Analysis. Retrieved from [Link]

  • Wikipedia. (2024, May 15). Fourier-transform infrared spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (2013, February 14). Is there any software to predict IR frequency of organic compounds? Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dimethyl-6-hepten-4-yn-3-ol. Retrieved from [Link]

  • Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. Retrieved from [Link]

  • IntechOpen. (2025, April 25). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Development. (2019, March 15). Detection and Identification of organics by FTIR and GC-MS Techniques. Retrieved from [Link]

  • Frontiers. (2020, July 23). Gas Chromatography—Fourier Transform Infrared Spectroscopy for Unambiguous Determination of Illicit Drugs: A Proof of Concept. Retrieved from [Link]

  • YouTube. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, December 27). Stereoisomers of 3,6-dimethyloct-4-ene. Retrieved from [Link]

  • ACS Publications. (2025, July 15). syn- and anti-Isomers and Fermi Resonance of Acetic Acid in Acetonitrile Revealed by 2D IR. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2022, April 21). (PDF) Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dimethylhept-6-en-1-ol. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Disposal and Handling Protocol for 3,6-Dimethyl-6-hepten-4-yn-3-ol

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when integrating specialized organic intermediates into drug development workflows. 3,6-Dimethyl-6-hepten-4-yn-3-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when integrating specialized organic intermediates into drug development workflows. 3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS: 3601-67-0) is an unsaturated alkynyl alcohol utilized in complex organic synthesis. While not acutely toxic on the level of regulated poisons, its specific structural features—an enyne moiety and a tertiary alcohol—dictate strict physicochemical handling and disposal requirements to mitigate risks of unintended reactivity, environmental contamination, and laboratory fires [1].

This guide provides a causality-driven, step-by-step methodology for the safe operational lifecycle and terminal disposal of this compound.

Physicochemical Hazard Assessment

Before defining a disposal protocol, we must understand the chemical's physical properties, as these directly dictate waste segregation and containment strategies. The compound possesses a flash point of 80.4°C, classifying it as a combustible liquid [2]. The presence of both a double and a triple bond (enyne system) introduces potential sites for oxidation or exothermic polymerization if improperly mixed with incompatible waste streams.

Table 1: Critical Properties Influencing Disposal Logistics
PropertyValueDisposal Implication
Molecular Formula C9H14OPurely hydrocarbon + oxygen; suitable for standard incineration [1].
Molecular Weight 138.21 g/mol Moderate volatility; requires sealed containment to prevent vapor accumulation [1].
Boiling Point 199.1°C (at 760 mmHg)Low risk of rapid boil-off at room temperature, but vapors are heavier than air [2].
Flash Point 80.4°CCombustible. Must be kept away from open flames and stored in designated safety cabinets [2].
Density 0.904 g/cm³Floats on water. Aqueous fire suppression or dilution is ineffective and dangerous [2].
Water Solubility LowCannot be disposed of via aqueous drain systems; phase separation will occur.

Waste Segregation and Routing Logic

The fundamental principle of chemical disposal is preventing antagonistic reactions within waste containers. 3,6-Dimethyl-6-hepten-4-yn-3-ol must be strictly categorized as Non-Halogenated Organic Waste .

DisposalWorkflow Start Waste Generation: 3,6-Dimethyl-6-hepten-4-yn-3-ol Segregation Waste Segregation Phase Start->Segregation NonHalogenated Route to: Non-Halogenated Organic Waste Segregation->NonHalogenated Primary Route Aqueous Aqueous Waste Stream (Strictly Prohibited) Segregation->Aqueous Do Not Drain Contractor Licensed Hazardous Waste Contractor NonHalogenated->Contractor Incineration High-Temperature Incineration Contractor->Incineration

Workflow for the segregation and disposal of 3,6-dimethyl-6-hepten-4-yn-3-ol waste.

Causality of Segregation:
  • Why exclude from Halogenated Waste? Mixing non-halogenated solvents with halogenated waste unnecessarily increases the cost of disposal (halogenated waste requires specialized scrubbers during incineration to neutralize hydrogen halides) and can sometimes lead to unexpected alkylation reactions.

  • Why exclude from Aqueous Waste? With a density of 0.904 g/cm³ and low aqueous solubility, this compound will form a distinct organic layer on top of aqueous waste [2]. This creates a concentrated, combustible vapor headspace within the waste carboy, significantly increasing the risk of a flash fire if a static spark occurs.

Step-by-Step Standard Operating Procedure (SOP): Disposal

This protocol ensures compliance with general Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines (or international equivalents) for laboratory chemical waste.

Phase 1: Primary Containment
  • Select Appropriate Receptacle: Utilize a high-density polyethylene (HDPE) or safety-coated glass carboy specifically designated for "Non-Halogenated Organic Solvents."

    • Expert Insight: Do not use standard low-density plastics, as prolonged exposure to organic alcohols and alkynes can cause polymer swelling and structural failure of the container.

  • Transfer Process: Perform all waste transfers inside a certified chemical fume hood. Use a grounded, dedicated funnel to prevent static buildup.

  • Headspace Management: Never fill the waste container beyond 80% capacity. The remaining 20% headspace is critical to accommodate vapor expansion caused by ambient laboratory temperature fluctuations.

Phase 2: Labeling and Documentation
  • Immediate Labeling: The moment the first drop of 3,6-dimethyl-6-hepten-4-yn-3-ol enters the container, affix a hazardous waste tag.

  • Composition Declaration: Clearly write the full chemical name (avoid abbreviations like "DMHO") and its approximate percentage in the waste mixture.

  • Hazard Pictograms: Ensure the container displays the GHS "Flammable" (due to combustibility) and "Exclamation Mark" (irritant) pictograms [1].

Phase 3: Storage and Staging
  • Secondary Containment: Place the waste carboy inside a secondary containment tray capable of holding 110% of the carboy's volume.

  • Environmental Controls: Store the active waste container in a grounded, ventilated flammable storage cabinet. Keep away from strong oxidizing agents (e.g., peroxides, nitric acid, permanganates), as the enyne structure is highly susceptible to rapid, exothermic oxidation.

Phase 4: Terminal Disposal
  • Contractor Hand-off: Do not attempt to neutralize or treat this chemical in-house. It must be handed over to a licensed hazardous waste management facility.

  • Destruction Method: The industry standard and environmentally sound method for terminal destruction of 3,6-dimethyl-6-hepten-4-yn-3-ol is high-temperature liquid injection incineration . This process completely oxidizes the C9H14O molecule into carbon dioxide and water vapor, leaving no toxic residue.

Spill Response and Decontamination Logistics

In the event of an accidental release during handling or transfer to waste, immediate containment is required to prevent vapor accumulation and surface contamination.

  • Evacuate and Ventilate: Ensure the fume hood is operating at maximum sash height (if inside) or increase room ventilation. Remove all ignition sources.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or specialized universal spill pads). Do not use combustible materials like sawdust.

  • Absorption and Collection: Allow the absorbent to fully soak up the liquid. Use non-sparking tools (e.g., polypropylene scoops) to collect the saturated absorbent.

  • Disposal of Spill Materials: Place the saturated absorbent into a heavy-duty hazardous waste bag, seal it, and label it as solid hazardous waste contaminated with combustible organics. Route this to the licensed contractor for incineration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15254596, 3,6-Dimethyl-6-hepten-4-yn-3-ol." PubChem, [Link]. Accessed 4 April 2026.

Handling

Comprehensive Safety &amp; Handling Guide: 3,6-Dimethyl-6-hepten-4-yn-3-ol

As a Senior Application Scientist, I recognize that handling specialty acetylenic compounds requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialty acetylenic compounds requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's reactivity and a rigorous, self-validating safety protocol. This guide provides essential, step-by-step logistical and operational information for researchers and drug development professionals working with 3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS: 3601-67-0).

Chemical Profile & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand the structural causality behind the hazards of 3,6-Dimethyl-6-hepten-4-yn-3-ol[1].

Structural Causality of Hazards

This molecule is an alkynol featuring a hydroxyl group, an internal alkyne (triple bond), and a terminal alkene (double bond).

  • Reactivity: The presence of both an alkene and an alkyne makes this compound highly susceptible to electrophilic addition, oxidation, and radical-induced polymerization[2]. If exposed to strong acids, bases, or transition metal catalysts without proper cooling, it can undergo rapid, exothermic cycloisomerization or polymerization.

  • Flammability & Volatility: With a flash point of 80.4°C and a boiling point of 199.1°C, it is classified as a combustible liquid[3]. While not highly volatile at room temperature, aerosolization or heating during reactions poses a significant ignition risk.

  • Toxicity: Like many low-molecular-weight alkynols, it acts as a mucosal and dermal irritant. The lipophilic hydrocarbon tail facilitates rapid skin absorption, while the hydroxyl group can cause severe eye irritation.

Quantitative Physical Data
PropertyValueOperational Implication
CAS Number 3601-67-0Use for precise inventory and SDS tracking[1].
Molecular Formula C9H14OIndicates a highly unsaturated, energy-dense structure[1].
Boiling Point 199.1 °C (at 760 mmHg)Requires high heat for distillation; risk of thermal degradation[3].
Flash Point 80.4 °CCombustible; keep away from open flames and static discharge[3].
Density 0.904 g/cm³Floats on water; aqueous quenching requires vigorous stirring[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for prolonged exposure to reactive alkynols. The following matrix outlines the required PPE based on the scale of the operation, grounded in the National Research Council's Prudent Practices in the Laboratory[4].

PPE CategoryAnalytical Scale (< 5 mL)Preparative Scale (> 5 mL)Causality / Rationale
Hand Protection Nitrile gloves (Double-gloved)Butyl Rubber or Viton glovesNitrile provides adequate splash protection for short durations, but the lipophilic nature of the alkynol can permeate nitrile over time. Butyl rubber offers superior resistance to unsaturated alcohols.
Eye Protection ANSI Z87.1 Safety GlassesChemical Splash Goggles & Face ShieldThe hydroxyl group and reactive pi-bonds can cause severe corneal damage upon contact. A face shield prevents aerosolized droplets from reaching the face during exothermic reactions.
Body Protection Standard Lab Coat (Cotton)Flame-Resistant (FR) Lab Coat, Chemical ApronCotton prevents static buildup. For larger scales, an FR coat is mandatory due to the compound's combustibility (Flash Point 80.4°C)[3].
Respiratory Chemical Fume Hood (Face velocity >100 fpm)Fume Hood + N95/P100 Respirator (if aerosolized)Prevents inhalation of irritating vapors. Alkynols can cause respiratory tract irritation if heated or aerosolized.

Standard Operating Procedure (SOP): Handling & Experimental Workflow

Trustworthy protocols must be self-validating. The following step-by-step methodology ensures that every action has a built-in safety check.

Step-by-Step Methodology

Step 1: Pre-Experiment Preparation & Purging

  • Ensure the chemical fume hood is operational and clear of incompatible materials (strong oxidizers, strong acids, active metals).

  • Set up a Schlenk line or an inert gas manifold (Nitrogen or Argon). Self-Validation: Check the bubbler to confirm positive inert gas pressure before opening the reagent bottle.

Step 2: Dispensing the Alkynol

  • Don appropriate PPE (see Matrix).

  • Because 3,6-Dimethyl-6-hepten-4-yn-3-ol is sensitive to oxidative degradation, pierce the septum of the reagent bottle with a purged syringe.

  • Slowly withdraw the required volume. Causality: Slow withdrawal prevents cavitation and the introduction of ambient oxygen, which could form reactive peroxides with the alkene moiety.

Step 3: Reaction Execution

  • Add the alkynol to the reaction vessel dropwise.

  • Monitor the internal temperature using a thermocouple. Self-Validation: If the temperature rises by more than 5°C during addition, pause the dropwise addition and increase the cooling bath efficiency. The dense pi-electron system makes it prone to exothermic side-reactions[2].

Step 4: Quenching and Workup

  • Once the reaction is complete, quench reactive intermediates at 0°C.

  • Use a mild proton source (e.g., saturated aqueous NH₄Cl) rather than strong acids to prevent unwanted dehydration or polymerization of unreacted alkynol.

Workflow Visualization

Workflow Start 1. Pre-Experiment Risk Assessment PPE 2. Don PPE (Fume Hood, Butyl Gloves, Goggles) Start->PPE Handling 3. Dispense 3,6-Dimethyl- 6-hepten-4-yn-3-ol under Inert Gas (N2/Ar) PPE->Handling Reaction 4. Execute Reaction (Monitor Exotherm & Temp) Handling->Reaction Quench 5. Quench & Neutralize Reactive Intermediates Reaction->Quench Waste 6. Segregate Waste (Non-Halogenated Organics) Quench->Waste

Figure 1: Standard operational workflow for safely handling reactive alkynols from preparation to disposal.

Emergency Response & Spill Mitigation

In the event of a spill, immediate and systematic action is required to prevent vapor accumulation and environmental contamination[4].

  • Evacuate & Isolate: Evacuate personnel from the immediate area. Turn off all ignition sources (hot plates, stirrers) as the flash point is 80.4°C[3].

  • Ventilate: Ensure the fume hood sashes are fully open to maximize exhaust, or open exterior windows if the spill is outside a hood.

  • Containment: Don a respirator and heavy-duty butyl rubber gloves. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or diatomaceous earth). Do not use combustible materials like paper towels or sawdust.

  • Neutralization & Cleanup: Sweep the absorbed mixture using non-sparking tools and place it into a chemically resistant, sealable container.

  • Decontamination: Wash the spill area with a mild detergent and water. Because the compound's density is 0.904 g/cm³ (lighter than water)[3], ensure the detergent effectively emulsifies the residue.

Waste Disposal Plan

Improper disposal of unsaturated alcohols can lead to dangerous cross-reactions in waste carboys. Follow these guidelines strictly:

  • Segregation: Dispose of 3,6-Dimethyl-6-hepten-4-yn-3-ol and its reaction byproducts strictly in the Non-Halogenated Organic Waste container.

  • Incompatibility Warning: Never mix alkynol waste with concentrated nitric acid, sulfuric acid, or strong oxidizing waste streams. The heat of mixing can trigger explosive polymerization or auto-ignition[4].

  • Labeling: Clearly label the waste container with the chemical name, CAS number (3601-67-0), and the hazard pictograms for "Combustible" and "Irritant".

  • Regulatory Compliance: Coordinate with your Environmental Health and Safety (EHS) department for pickup, ensuring compliance with local EPA/RCRA guidelines for combustible organic liquids.

References

  • PubChem , National Institutes of Health (NIH). "3,6-Dimethyl-6-hepten-4-YN-3-OL | C9H14O | CID 15254596".[Link]

  • Thomasnet / GFS Chemicals . "GFS Organics Modern Acetylene Chemistry for Research and Applied Technology".[Link]

  • National Research Council . "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press, NCBI Bookshelf.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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